(2-Bromo-3-iodophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUJNCOMDYCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743132 | |
| Record name | (2-Bromo-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261571-03-2 | |
| Record name | (2-Bromo-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Bromo-3-iodophenyl)methanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-3-iodophenyl)methanol is a halogenated aromatic alcohol with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and prospective role in medicinal chemistry. Detailed experimental protocols for its preparation, along with a thorough analysis of its spectral data, are presented to facilitate its use in research and development.
Introduction
Halogenated organic molecules are of significant interest in the field of drug discovery. The incorporation of halogen atoms, such as bromine and iodine, into a molecular scaffold can profoundly influence its physical, chemical, and biological properties. These modifications can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets, such as halogen bonding. This compound, with its distinct substitution pattern on the phenyl ring, represents a valuable intermediate for the synthesis of complex molecular architectures. This document serves as a technical resource for professionals engaged in the synthesis and application of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor aldehyde, 2-bromo-3-iodobenzaldehyde, followed by its reduction to the corresponding alcohol.
Synthesis of 2-Bromo-3-iodobenzaldehyde
A plausible and effective method for the synthesis of 2-bromo-3-iodobenzaldehyde involves a directed ortho-metalation strategy followed by iodination, or a Sandmeyer reaction starting from a suitable aniline precursor. Given the availability of starting materials, a directed ortho-iodination of 2-bromobenzaldehyde presents a viable route.
Experimental Protocol: Ortho-iodination of 2-Bromobenzaldehyde
This protocol is a representative procedure adapted from established methods for the ortho-iodination of benzaldehyde derivatives.
-
Materials:
-
2-Bromobenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aniline or a suitable aniline derivative (as a transient directing group ligand)
-
An organic acid (e.g., trifluoroacetic acid)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add the aniline ligand (0.4 eq) and the organic acid (5-10 eq).
-
Add N-iodosuccinimide (1.5-2.5 eq) and palladium(II) acetate (0.1 eq) to the reaction mixture.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-iodobenzaldehyde.
-
Logical Workflow for the Synthesis of 2-Bromo-3-iodobenzaldehyde
References
Synthesis of Novel Bromophenol Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of contemporary methodologies for the synthesis of novel bromophenol derivatives. Bromophenols, a class of halogenated phenolic compounds, are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities. These activities include potent enzyme inhibition and antibacterial properties, making them promising candidates for drug discovery and development. This document details key synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, it visualizes critical synthetic pathways and experimental workflows to facilitate comprehension and replication.
Core Synthetic Strategies and Methodologies
The synthesis of novel bromophenol derivatives often commences from readily available phenol or substituted phenol precursors. The introduction of bromine atoms onto the aromatic ring is a key step, followed by various functional group manipulations to generate diverse chemical entities. Key synthetic transformations include electrophilic bromination, acylation, alkylation, and demethylation.
Electrophilic Bromination of Phenolic Compounds
Direct bromination of phenols is a fundamental method for producing bromophenol derivatives. The reaction conditions, including the choice of solvent and brominating agent, significantly influence the regioselectivity and the degree of bromination.
Typical Experimental Protocol for para-Bromophenol Synthesis:
A solution of phenol (10.6 moles) in carbon disulfide (1 L) is placed in a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel. The flask is cooled to below 5°C using a salt and ice bath. A solution of bromine (10.7 moles) in carbon disulfide (500 cc) is added dropwise from the separatory funnel over approximately two hours while maintaining the low temperature. Following the addition, the carbon disulfide is removed by distillation. The remaining liquid is then purified by vacuum distillation to yield p-bromophenol.[1][2] This method can be adapted to produce other brominated phenols by modifying the starting material and reaction conditions. For instance, o-bromophenol can be synthesized by bromination of phenolsulfonic acid using nitrobenzene as a solvent.[3]
Synthesis via Acylation and Subsequent Modification
Acylation of activated aromatic compounds, followed by bromination and demethylation, represents a versatile route to complex bromophenol derivatives.
Experimental Protocol for Synthesis of Novel Brominated Diarylmethanones:
-
Acylation: Veratrole is acylated with 2,3-dimethoxy benzoic acid to produce (2,3-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone.[4]
-
Bromination: The resulting diarylmethanone is then brominated using molecular bromine to yield di- and tri-brominated compounds.[4]
-
O-Demethylation: The brominated diarylmethanones are converted to the corresponding bromophenols via O-demethylation using boron tribromide (BBr₃).[4][5]
This multi-step approach allows for the controlled introduction of bromine atoms and the generation of diverse substitution patterns on the diarylmethanone scaffold.
Synthesis via Alkylation and Demethylation
Alkylation of substituted benzenes with functionalized benzyl alcohols, followed by demethylation, is another effective strategy for creating novel bromophenol structures.
Experimental Protocol for Synthesis of Diaryl Methane Bromophenols:
-
Alkylation: (2-bromo-4,5-dimethoxyphenyl)methanol is reacted with various substituted benzenes in the presence of a Lewis acid catalyst like AlCl₃ to produce new diaryl methanes.[5][6][7]
-
O-Demethylation: The resulting diaryl methanes are then subjected to O-demethylation using BBr₃ in a solvent such as dichloromethane (DCM) to yield the target bromophenol derivatives.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of various novel bromophenol derivatives.
Table 1: Synthesis Yields of Selected Bromophenol Derivatives
| Compound Class | Synthetic Method | Key Reagents | Yield (%) | Reference |
| p-Bromophenol | Electrophilic Bromination | Phenol, Br₂, CS₂ | 90 | [2] |
| Diaryl Methane Bromophenols | Alkylation & Demethylation | Substituted Benzenes, BBr₃ | 73-82 | [5] |
| Brominated Diarylmethanones | Acylation, Bromination, Demethylation | Veratrole, Benzoic Acid, Br₂, BBr₃ | Not Specified | [4] |
Table 2: Biological Activity of Novel Bromophenol Derivatives - Enzyme Inhibition
| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Novel Bromophenols | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 13.7-32.7 mM | [8] |
| Novel Bromophenols | Human Carbonic Anhydrase II (hCA II) | Kᵢ: 0.65-1.26 mM | [8] |
| Diaryl Methane Bromophenols | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [5][7] |
| Diaryl Methane Bromophenols | Human Carbonic Anhydrase II (hCA II) | Kᵢ: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [5][7] |
| Diaryl Methane Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [5][7] |
| Brominated Diarylmethanones | Paraoxonase-1 (PON1) | IC₅₀: 0.123–1.212 mM | [4] |
| Novel Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 8.94 ± 0.73-59.45 ± 14.97 nM | [9] |
| Novel Bromophenols | α-glycosidase | Kᵢ: 4.31 ± 1.93-44.14 ± 2.19 nM | [9] |
| Natural & Synthetic Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 0.13-14.74 nM | [10][11] |
| Natural & Synthetic Bromophenols | Butyrylcholinesterase (BChE) | Kᵢ: 5.11-23.95 nM | [10][11] |
| Natural & Synthetic Bromophenols | α-glycosidase | Kᵢ: 63.96-206.78 nM | [10][11] |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and logical relationships in the synthesis of novel bromophenol derivatives.
Caption: General workflow for the synthesis of bromophenols via electrophilic bromination.
Caption: Multi-step synthesis of novel bromophenols from diarylmethanone intermediates.
Caption: Inhibition of key signaling enzymes by novel bromophenol derivatives.
Conclusion
The synthetic routes outlined in this guide, supported by detailed experimental protocols and quantitative data, provide a solid foundation for the rational design and synthesis of novel bromophenol derivatives. The diverse biological activities exhibited by these compounds, particularly their potent enzyme inhibitory effects, underscore their potential as lead structures in drug discovery programs targeting a range of therapeutic areas. The provided visualizations of synthetic workflows and biological targets are intended to aid researchers in planning and executing their synthetic strategies and in understanding the therapeutic potential of this promising class of molecules. Further exploration of structure-activity relationships will be crucial in optimizing the efficacy and selectivity of future bromophenol-based drug candidates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 11. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for (2-Bromo-3-iodophenyl)methanol
An In-Depth Technical Guide to (2-Bromo-3-iodophenyl)methanol
Introduction
This compound, a halogenated aromatic alcohol, serves as a crucial and versatile building block in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both bromine and iodine atoms on the phenyl ring, offers orthogonal reactivity that can be selectively exploited in various cross-coupling and functionalization reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.
The presence of three distinct functional groups—a primary alcohol, a bromo substituent, and an iodo substituent—makes this compound a highly valuable intermediate for constructing complex molecular architectures. The differential reactivity of the aryl-iodine and aryl-bromine bonds, particularly in palladium-catalyzed reactions, allows for sequential and site-selective modifications, a critical advantage in multi-step syntheses of novel therapeutic agents and other high-value chemical entities.
Chemical Properties and Data
This compound is characterized by its specific structural and physicochemical properties. The quantitative data for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1261644-21-6 | [1][3] |
| Molecular Formula | C₇H₆BrIO | [1][2] |
| Molecular Weight | 312.93 g/mol | [1] |
| InChI Key | PRQUJNCOMDYCMC-UHFFFAOYSA-N | [1][2] |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
Reactivity and Applications in Synthesis
The primary utility of this compound in drug development and organic synthesis stems from its role as a multifunctional intermediate. The aryl iodide bond is significantly more reactive than the aryl bromide bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables a stepwise approach to molecular elaboration.
A typical synthetic strategy involves:
-
Selective Cross-Coupling at the Iodine Position: The initial reaction utilizes the more labile C-I bond to introduce a substituent.
-
Functionalization of the Alcohol: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, converted to an ether, or used in esterification reactions.[4]
-
Cross-Coupling at the Bromine Position: A second cross-coupling reaction can then be performed at the less reactive C-Br bond, often requiring more forcing conditions (e.g., different ligands, higher temperatures).
-
Further Derivatization: The newly introduced functional groups can be further modified to complete the synthesis of the target molecule.
This strategic functionalization is visualized in the logical workflow diagram below.
Caption: Logical workflow for the sequential functionalization of this compound.
Experimental Protocols: Synthesis
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a general and robust method can be adapted from established procedures for structurally similar compounds, such as the reduction of a corresponding benzoic acid derivative.
Hypothetical Synthesis via Reduction of 2-Bromo-3-iodobenzoic Acid
This protocol describes a common method for reducing a carboxylic acid to a primary alcohol.
Materials:
-
2-Bromo-3-iodobenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-3-iodobenzoic acid (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add the BH₃·THF solution (1.0 M in THF, 1.5 eq) via the dropping funnel over 30 minutes. (Caution: BH₃·THF and LiAlH₄ are highly reactive).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and slowly add 1 M HCl to quench the excess reducing agent until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium sulfate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound via reduction.
Safety and Handling
According to safety data, this compound should be handled with care in a well-ventilated fume hood. It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. Store the material in a tightly sealed container in a dry, cool place away from light and incompatible materials.
References
- 1. This compound | 1261644-21-6 [sigmaaldrich.com]
- 2. This compound | 1261644-21-6 [sigmaaldrich.com]
- 3. 1261644-21-6 Cas No. | 2-Bromo-3-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 4. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
Technical Guide: (2-Bromo-3-iodophenyl)methanol (CAS No. 1261644-21-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known properties and structure of the chemical compound with CAS number 1261644-21-6, identified as (2-Bromo-3-iodophenyl)methanol. This document collates available physicochemical data and structural information. At present, there is a notable absence of published scientific literature detailing the biological activity, mechanism of action, or its involvement in cellular signaling pathways. Therefore, this guide serves as a foundational reference for its chemical characteristics.
Chemical Structure and Properties
This compound is a halogenated aromatic alcohol. Its structure consists of a benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group.
Structure:
Caption: 2D structure of this compound.
A summary of its key chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1261644-21-6 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₆BrIO | [2][3] |
| Molecular Weight | 312.93 g/mol | [1] |
| InChI Code | 1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | [1][2] |
| InChI Key | PRQUJNCOMDYCMC-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [1] |
| Purity | 98% | [1] |
Synthesis and Reactivity
Biological Activity and Toxicological Information
A comprehensive search of scientific databases and literature reveals a lack of published studies on the biological activity of this compound. There is no available data on its mechanism of action, potential therapeutic effects, or its interaction with biological signaling pathways.
Safety information from suppliers indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] The GHS hazard statements are H315, H319, and H335.[1]
Experimental Data and Protocols
There are currently no published experimental protocols detailing the use of this compound in biological assays or for the characterization of its effects in biological systems.
Logical Relationships and Workflows
Given the absence of experimental data on the biological effects of this compound, a hypothetical workflow for its initial screening and characterization is proposed. This workflow is intended for researchers interested in investigating the potential bioactivity of this compound.
Caption: Hypothetical workflow for initial biological screening.
Conclusion
This compound is a readily available chemical compound with well-defined chemical and physical properties. However, its biological role and potential applications in drug development remain unexplored, as evidenced by the absence of data in the public scientific literature. The information provided in this guide is intended to serve as a starting point for researchers who may be interested in investigating this molecule. Any future research should begin with fundamental in vitro screening to ascertain any potential biological activity.
References
- 1. This compound | 1261644-21-6 [sigmaaldrich.com]
- 2. (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-Bromo-2-iodophenyl)-(3,5-dimethylphenyl)methanol | C15H14BrIO | CID 114033079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
A Technical Guide to (2-Bromo-3-iodophenyl)methanol for Drug Development Professionals
This document provides a comprehensive technical overview of (2-Bromo-3-iodophenyl)methanol, a halogenated benzyl alcohol derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the physicochemical properties, synthesis, and potential applications of this compound, with a focus on data presentation and experimental context.
Physicochemical Properties
This compound is a substituted aromatic alcohol. The presence of both bromine and iodine atoms on the phenyl ring significantly influences its chemical reactivity and potential biological activity. These properties make it a valuable building block in medicinal chemistry and materials science.
| Property | Value | Reference |
| Chemical Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| CAS Number | 1261644-21-6 | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Sealed in a dry, dark place at 2-8°C | |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The synthesis of substituted benzyl alcohols like this compound often involves multi-step processes. While specific proprietary methods may exist, a general understanding can be derived from analogous patented syntheses of similar compounds, such as 2-bromo-5-iodobenzyl alcohol. A common strategy involves the halogenation of a substituted toluene derivative followed by conversion of the methyl group to a hydroxymethyl group.
Example Synthetic Pathway:
A plausible synthetic route could start from a commercially available substituted toluene. The following is a generalized protocol based on similar syntheses found in chemical literature.
Protocol: Synthesis of a Halogenated Benzyl Alcohol
-
Step 1: Halogenation of the Aromatic Ring: An appropriately substituted aminotoluene is subjected to diazotization followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom.
-
Step 2: Radical Bromination of the Methyl Group: The resulting halogenated toluene is then treated with a radical initiator and a brominating agent, such as N-bromosuccinimide (NBS), to selectively brominate the methyl group, forming a benzyl bromide.
-
Step 3: Hydrolysis to the Benzyl Alcohol: The benzyl bromide is subsequently hydrolyzed using a base to yield the final benzyl alcohol product.
Note: This is a generalized representation. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
A visual representation of a generalized synthetic workflow is provided below.
References
reactivity of ortho-bromo-meta-iodophenyl compounds
An In-depth Technical Guide on the Reactivity of ortho-Bromo-meta-iodophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-bromo-meta-iodophenyl derivatives are versatile building blocks in synthetic organic chemistry, offering a platform for sequential and site-selective functionalization. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a controlled, stepwise introduction of various substituents. This guide provides a comprehensive overview of the core reactivity principles of these compounds, focusing on key transformations such as metal-halogen exchange, Sonogashira coupling, Suzuki coupling, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in research and development.
Core Reactivity Principles: C-I vs. C-Br Bonds
The synthetic utility of ortho-bromo-meta-iodophenyl compounds stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in several key transformations. This selectivity is attributed to two primary factors:
-
Bond Dissociation Energy: The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage.
-
Polarizability: The iodine atom is larger and more polarizable than bromine, which facilitates its interaction with metal catalysts and organometallic reagents.
This reactivity difference allows for chemoselective functionalization at the iodine position while leaving the bromine intact for subsequent reactions.[1] This strategy obviates the need for complex protecting group manipulations, leading to more efficient and atom-economical synthetic routes.[1]
Key Transformations and Methodologies
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. In ortho-bromo-meta-iodophenyl systems, this exchange occurs selectively at the more reactive C-I bond.[2] The resulting organolithium or Grignard reagents can then be trapped with a wide range of electrophiles. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[2]
The use of "turbo-Grignard" reagents like iPrMgCl·LiCl enables chemoselective iodine-magnesium exchange at room temperature, compatible with various functional groups.[3]
Table 1: Quantitative Data for Metal-Halogen Exchange
| Reagent | Electrophile | Conditions | Product Yield | Reference |
| iPrMgCl·LiCl | B(OiPr)₃ | THF, Room Temp, < 2 min | High | [3] |
| n-BuLi | General (E⁺) | THF, -78 °C | Typically high | [2][4] |
| t-BuLi | Benzaldehyde | Pentane-ether, -78 °C | 64% (vinyl iodide example) | [5] |
Experimental Protocol: Chemoselective Borylation
This protocol is adapted from the chemoselective borylation of bromoiodoarenes.[3]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the ortho-bromo-meta-iodophenyl compound (1.0 equiv) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Exchange: Cool the solution to the desired temperature (e.g., room temperature). Add iPrMgCl·LiCl (1.1 equiv) dropwise. The iodine-magnesium exchange is typically very fast.
-
Quenching: After a short residence time (e.g., 5 minutes), add the electrophile, such as triisopropyl borate (B(OiPr)₃, 1.2 equiv).
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding ortho-bromophenylboronic acid derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is highly advantageous in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction occurs selectively at the C-I bond of ortho-bromo-meta-iodophenyl compounds under mild conditions, typically at room temperature.[6] This leaves the C-Br bond available for subsequent transformations.[1]
Table 2: Quantitative Data for Selective Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp. | Yield | Reference |
| Terminal Alkyne | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | TEA or DIPA | THF or DMF | Room Temp | >90% | [1] |
| Phenylacetylene | [PdCl₂(CH₃CN)₂] (15 mol%), sXPhos (18 mol%) | Cs₂CO₃ | H₂O/MeCN | 65 °C | Good | [7] |
Experimental Protocol: Selective Sonogashira Coupling
This protocol is based on the highly chemoselective coupling described for 1-bromo-4-iodobenzene.[1]
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ortho-bromo-meta-iodophenyl compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in anhydrous THF or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Base Addition: Add the amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPA) (2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the pure mono-alkynylated product.
Following the initial functionalization at the iodine position, the more robust C-Br bond can be engaged in a second cross-coupling reaction, such as the Suzuki coupling.[1] This sequential approach allows for the controlled synthesis of unsymmetrical, disubstituted aromatic compounds. The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with the aryl bromide, typically under more forcing conditions (higher temperature) than the initial Sonogashira coupling.[8]
Table 3: Quantitative Data for Suzuki Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Conditions | Yield | Reference |
| Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/EtOH/H₂O, 80-100 °C | Good to Excellent | [1] |
| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O, 100 °C | Good to Excellent | [9] |
Experimental Protocol: Sequential Suzuki Coupling
This protocol follows the functionalization of the intermediate from the Sonogashira coupling.[1]
-
Preparation: Combine the ortho-bromo-meta-alkynylphenyl intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., dioxane/water 4:1).
-
Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the final unsymmetrically disubstituted product.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[10] This reaction can be applied to ortho-bromo-meta-iodophenyl compounds, where the greater reactivity of the C-I bond would be expected to lead to selective amination at the meta position under controlled conditions. The choice of ligand is critical for achieving high efficiency and broad substrate scope.[11][12]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Reference |
| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 °C | [11] |
| Aryl Bromide | Diphenylamine | [Pd₂(dba)₃] / XPhos | K₃PO₄ | Toluene | 100 °C | [11] |
| Aryl Iodide | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | Toluene | 100 °C | [11] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol; optimization of the ligand, base, and solvent is often necessary for specific substrates.[11]
-
Preparation: To a Schlenk tube, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 1-4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv).
-
Reagent Addition: Add the ortho-bromo-meta-iodophenyl compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 h).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired aryl amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to (2-Bromo-3-iodophenyl)methanol: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-3-iodophenyl)methanol is a valuable, dihalogenated aromatic building block with significant potential in organic synthesis, particularly in the construction of complex, polysubstituted molecules. Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective and sequential functionalization. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted reactivity, and potential applications, along with detailed, illustrative experimental protocols and predicted spectroscopic data.
Physicochemical Properties
While specific experimental data for this compound is scarce in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure.
| Property | Predicted Value |
| CAS Number | 1261644-21-6 |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Estimated to be in the range of 60-80 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH); Insoluble in water. |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2-bromo-3-iodotoluene. The synthetic pathway involves a free-radical benzylic bromination followed by hydrolysis.
Step 1: Benzylic Bromination of 2-Bromo-3-iodotoluene
-
To a solution of 2-bromo-3-iodotoluene (1.0 equiv.) in carbon tetrachloride (5 mL/mmol), add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Reflux the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude (2-bromo-3-iodophenyl)methyl bromide, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude (2-bromo-3-iodophenyl)methyl bromide in a mixture of acetone and water (3:1 v/v).
-
Add sodium bicarbonate (2.0 equiv.) to the solution.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.[1][2]
References
stability and storage conditions for (2-Bromo-3-iodophenyl)methanol
An In-depth Technical Guide on the Stability and Storage of (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic alcohol with potential applications in organic synthesis and pharmaceutical research. Understanding its stability and appropriate storage conditions is critical for ensuring its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound. Due to the limited availability of specific stability studies for this compound in publicly accessible literature, this guide further outlines general principles and methodologies for assessing the stability of related halophenyl methanols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1261644-21-6 |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| Physical Form | Solid[1] |
| Purity | Typically ≥98%[1] |
Recommended Storage and Handling
Proper storage and handling are paramount to prevent the degradation of this compound. The recommended conditions are based on information from chemical suppliers and general knowledge of similarly structured compounds.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Refrigeration slows down potential degradation reactions. |
| Light | Keep in a dark place[1] | To prevent potential photolytic degradation. |
| Atmosphere | Sealed in dry conditions[1] | To protect from moisture and atmospheric oxygen, which could participate in degradation. |
| Inert Gas | Recommended for long-term storage | To further minimize oxidative degradation. |
Safety Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Stability Profile and Potential Degradation Pathways
While specific experimental stability data for this compound is not extensively documented, its structure suggests several potential degradation pathways based on the reactivity of its functional groups (benzyl alcohol, bromo and iodo substituents on an aromatic ring).
Oxidative Degradation
The benzylic alcohol moiety is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (2-Bromo-3-iodobenzaldehyde) and subsequently the carboxylic acid (2-Bromo-3-iodobenzoic acid). This process can be accelerated by exposure to air (oxygen), heat, and light.
Photodegradation
Aromatic halides, particularly iodo-substituted compounds, can be sensitive to light. The carbon-iodine bond is weaker than the carbon-bromine bond and can be cleaved by UV or even visible light, potentially leading to dehalogenation or other complex reactions.
Thermal Degradation
At elevated temperatures, thermal decomposition may occur. The specific degradation products would depend on the temperature and atmosphere.
Incompatibilities
Based on general chemical principles, this compound may be incompatible with:
-
Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation of the alcohol group.
-
Strong Reducing Agents: May cause dehalogenation.
-
Strong Acids and Bases: Could catalyze degradation reactions.
A logical diagram illustrating the potential degradation pathways is provided below.
References
An In-depth Technical Guide to Electrophilic Aromatic Substitution on Bromo-iodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on bromo-iodobenzene derivatives. Given the prevalence of halogenated aromatic scaffolds in pharmaceuticals and advanced materials, a thorough understanding of their reactivity is crucial for the rational design of synthetic routes. This document outlines the theoretical basis for predicting regioselectivity, presents detailed experimental protocols for key EAS reactions, and utilizes visualizations to clarify reaction mechanisms and workflows.
Theoretical Background: The Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1]
The nature of the substituents already present on the aromatic ring significantly influences both the rate of reaction and the regioselectivity of the substitution.[2] Halogens, such as bromine and iodine, are unique in that they are deactivating yet ortho, para-directing.[3][4] Their deactivating nature stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic.[3] However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate when the electrophile attacks the ortho or para positions.[4][5] This resonance stabilization is the basis for their ortho, para-directing effect.
Competing Directing Effects of Bromine and Iodine
When two different halogens are present on the aromatic ring, as in bromo-iodobenzene, their directing effects are competitive. The regiochemical outcome of an EAS reaction on such a substrate is determined by a combination of the inductive and resonance effects of both halogens, as well as steric hindrance.
Generally, the reactivity of halobenzenes in electrophilic aromatic substitution follows the order: PhF > PhI > PhBr ≈ PhCl.[6] This trend suggests that iodine is less deactivating than bromine. Consequently, the iodine atom is expected to exert a stronger influence on the position of the incoming electrophile, directing it to the positions ortho and para to itself. However, steric hindrance from the bulky iodine and bromine atoms can significantly disfavor substitution at the ortho positions.[1][7]
Predicted Regioselectivity of Electrophilic Aromatic Substitution on Bromo-iodobenzene Isomers
The following sections predict the major products for the nitration, sulfonation, halogenation, and Friedel-Crafts acylation of 1-bromo-2-iodobenzene, 1-bromo-3-iodobenzene, and 1-bromo-4-iodobenzene. These predictions are based on the principles outlined above, with the understanding that the iodine atom is the primary directing group, and steric hindrance will play a crucial role in determining the final product distribution.
1-Bromo-2-iodobenzene
For 1-bromo-2-iodobenzene, the positions ortho and para to the iodine are C3, C6, and C4, respectively. The C3 position is also ortho to the bromine, and the C6 position is meta to the bromine. The C4 position is meta to the bromine. Due to significant steric hindrance at the C3 position, which is flanked by both halogens, substitution is most likely to occur at the C6 and C4 positions. The C6 position is ortho to iodine and meta to bromine, while the C4 position is para to iodine and meta to bromine. Both are electronically favored by iodine.
1-Bromo-3-iodobenzene
In 1-bromo-3-iodobenzene, the positions ortho and para to the iodine are C2, C4, and C6. The C2 position is also ortho to the bromine, making it highly sterically hindered and electronically deactivated by both. The C4 position is ortho to the bromine and para to the iodine, making it the most likely site of substitution. The C6 position is ortho to the iodine and meta to the bromine.
1-Bromo-4-iodobenzene
For 1-bromo-4-iodobenzene, the positions ortho to the iodine (C3 and C5) are also meta to the bromine. The positions ortho to the bromine (C2 and C6) are also meta to the iodine. As both halogens direct to the positions ortho to themselves, and these positions are meta to the other halogen, substitution will occur at the positions ortho to the less deactivating halogen, which is predicted to be iodine. Therefore, substitution is expected to occur at the C3 and C5 positions.
Quantitative Data
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on Bromo-iodobenzene Isomers
| Substrate | Reaction | Predicted Major Product(s) |
| 1-Bromo-2-iodobenzene | Nitration | 1-Bromo-2-iodo-4-nitrobenzene, 1-Bromo-2-iodo-6-nitrobenzene |
| Sulfonation | 3-Bromo-4-iodobenzenesulfonic acid, 2-Bromo-6-iodobenzenesulfonic acid | |
| Bromination | 1,3-Dibromo-2-iodobenzene, 1,2-Dibromo-3-iodobenzene | |
| Friedel-Crafts Acylation | 1-(3-Bromo-4-iodophenyl)ethanone, 1-(2-Bromo-6-iodophenyl)ethanone | |
| 1-Bromo-3-iodobenzene | Nitration | 1-Bromo-5-iodo-2-nitrobenzene, 2-Bromo-1-iodo-4-nitrobenzene |
| Sulfonation | 4-Bromo-3-iodobenzenesulfonic acid, 2-Bromo-3-iodobenzenesulfonic acid | |
| Bromination | 1,2-Dibromo-5-iodobenzene, 1,4-Dibromo-2-iodobenzene | |
| Friedel-Crafts Acylation | 1-(4-Bromo-3-iodophenyl)ethanone, 1-(2-Bromo-3-iodophenyl)ethanone | |
| 1-Bromo-4-iodobenzene | Nitration | 2-Bromo-5-iodonitrobenzene |
| Sulfonation | 2-Bromo-5-iodobenzenesulfonic acid | |
| Bromination | 1,2-Dibromo-4-iodobenzene | |
| Friedel-Crafts Acylation | 1-(2-Bromo-5-iodophenyl)ethanone |
Table 2: Isomer Distribution in the Sulfonation of Iodobenzene [3]
| Isomer | Percentage |
| ortho | 1.40 ± 0.11% |
| meta | 0.34 ± 0.11% |
| para | 98.26 ± 0.11% |
Experimental Protocols
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions, adapted for bromo-iodobenzene substrates. Researchers should optimize these procedures for their specific needs.
Nitration of Bromo-iodobenzene
Materials:
-
Bromo-iodobenzene isomer (1.0 eq)
-
Concentrated Nitric Acid (1.1 eq)
-
Concentrated Sulfuric Acid (2.0 eq)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromo-iodobenzene isomer in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of the bromo-iodobenzene isomer over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sulfonation of Bromo-iodobenzene
Materials:
-
Bromo-iodobenzene isomer (1.0 eq)
-
Fuming Sulfuric Acid (20% SO₃) (2.0 eq)
-
Ice
-
Saturated sodium chloride solution
Procedure:
-
In a round-bottom flask, carefully add the bromo-iodobenzene isomer to fuming sulfuric acid at room temperature with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for several hours.
-
Monitor the reaction progress by TLC (after quenching a small aliquot).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, saturate the aqueous solution with sodium chloride to salt out the sulfonic acid.
-
Collect the precipitated product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.
-
Dry the product thoroughly.
Bromination of Bromo-iodobenzene
Materials:
-
Bromo-iodobenzene isomer (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq)
-
Anhydrous Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the bromo-iodobenzene isomer in anhydrous dichloromethane, add N-Bromosuccinimide.
-
Add anhydrous iron(III) bromide in one portion.
-
Stir the reaction mixture at room temperature and protect it from light.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Friedel-Crafts Acylation of Bromo-iodobenzene
Materials:
-
Bromo-iodobenzene isomer (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
Dissolve the bromo-iodobenzene isomer in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The electrophilic aromatic substitution of bromo-iodobenzene derivatives is governed by the competing directing effects of the two halogen substituents. Based on the generally lower deactivating effect of iodine compared to bromine, the primary products are predicted to result from substitution at the positions ortho and para to the iodine atom, with steric hindrance playing a significant role in the final isomer distribution. The provided experimental protocols offer a starting point for the synthesis of various substituted bromo-iodobenzene derivatives, which are valuable intermediates in the development of new pharmaceuticals and functional materials. Further experimental work is necessary to confirm the predicted regioselectivity and to optimize the reaction conditions for these specific substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. When considering electrophilic aromatic substitution reactions the halide.. [askfilo.com]
- 4. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijrar.org [ijrar.org]
- 7. CHEM-GUIDE: Electrophilic substitution reactons of haloarenes [chem-guide.blogspot.com]
Navigating the Synthesis and Handling of (2-Bromo-3-iodophenyl)methanol: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-3-iodophenyl)methanol , a halogenated aromatic alcohol, presents a unique set of challenges and considerations for laboratory professionals. Its utility as a building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, is significant. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the known safety information, handling procedures, and emergency preparedness measures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following hazard classifications are pertinent.[1][2][3][4]
GHS Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. [2]
Signal Word: Warning[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This information is essential for safe handling, storage, and spill response.
| Property | Value | Source |
| CAS Number | 1261644-21-6 | [1][5][6] |
| Molecular Formula | C7H6BrIO | [1][6] |
| Molecular Weight | 312.93 g/mol | [5] |
| Physical State | Solid | [2] |
| Appearance | Beige Powder | [2] |
| Odor | Pungent | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation and absorption.[4] |
| Body Protection | A properly fitted laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of poor ventilation. | To prevent respiratory tract irritation from dust or vapors.[3][4] |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a critical component of a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this compound is handled.
Handling Procedures
-
Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge, especially if the compound is flammable (though specific flammability data is limited).
Storage
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Store in a tightly closed container in a dry and well-ventilated place.[2][3]
-
Keep in a cool, dark place, as recommended for this compound.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First-Aid Measures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][9] |
Experimental Workflow and Safety
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general workflow for handling and use in a research setting can be conceptualized. The following diagram illustrates a logical progression of steps, emphasizing safety at each stage.
Caption: A generalized workflow for the safe handling and synthesis involving this compound.
Spill and Waste Disposal
Spill Response:
-
Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]
-
Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Contact emergency services and the institutional safety office.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste material should be handled as hazardous waste.
Conclusion
This compound is a valuable reagent in chemical synthesis but necessitates careful and informed handling. The potential for skin, eye, and respiratory irritation, along with the possibility of harm if ingested or absorbed through the skin, underscores the importance of the safety protocols outlined in this guide. By adhering to these procedures, researchers can mitigate the risks and safely harness the synthetic potential of this compound. Continuous vigilance and a proactive approach to safety are the cornerstones of a secure and productive research environment.
References
- 1. This compound | 1261644-21-6 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Bromo-methanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - CAS:1261644-21-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. methanex.com [methanex.com]
A Technical Guide to the Solubility of (2-Bromo-3-iodophenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromo-3-iodophenyl)methanol. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on predicting its solubility based on the known properties of structurally analogous compounds. Furthermore, it offers detailed, standardized experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar polarity. This compound is a polar molecule due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. The aromatic ring and the halogen substituents (bromo- and iodo-) contribute to its lipophilicity.
Based on the solubility of similar compounds such as 3-bromobenzyl alcohol, 4-bromobenzyl alcohol, and various iodobenzyl alcohols, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. Structurally related compounds like 3-bromobenzyl alcohol show moderate solubility in polar organic solvents like ethanol and acetone, while being sparingly soluble in water. Similarly, 4-bromobenzyl alcohol is soluble in organic solvents such as ethanol and acetone[1]. 3-Iodobenzyl alcohol is noted to be soluble in benzene, ether, and chloroform, but insoluble in water[2]. It is anticipated that this compound will exhibit a comparable solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dioxane | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the solute. 4-Bromobenzyl alcohol is known to be soluble in dioxane[1]. |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar nature of these solvents will have weaker interactions with the polar hydroxyl group, but may interact favorably with the aromatic and halogenated portions of the molecule. 3-Iodobenzyl alcohol shows solubility in ether[2]. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | The presence of halogen atoms in both the solute and solvent can lead to favorable dipole-dipole and London dispersion forces. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound[3][4].
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: A logical workflow for the experimental determination of solubility.
Detailed Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.
-
Accurately add a known volume of the selected organic solvent to the vial.
Step 2: Equilibration
-
Securely cap the vials.
-
Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[5].
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.
Step 4: Quantification The concentration of the dissolved solute in the filtered supernatant can be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Using HPLC:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility test.
-
Sample Analysis: Inject the filtered sample solution into the HPLC system.
-
Concentration Determination: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the solute in the saturated solution[6][7].
Using UV-Vis Spectrophotometry:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve (absorbance vs. concentration).
-
Sample Analysis: Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve and measure its absorbance.
-
Concentration Calculation: Use the absorbance of the sample and the calibration curve to calculate the concentration of the dissolved compound.
Data Presentation
The quantitative solubility data should be presented in a clear and structured table, with units such as mg/mL, g/L, or mol/L, along with the temperature at which the measurement was conducted.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not extensively documented, the process of drug development, where solubility is a critical parameter, follows a logical progression. The diagram below illustrates the relationship between physicochemical properties like solubility and the stages of drug discovery and development.
Caption: The pivotal role of solubility in the drug development pipeline.
This guide provides a framework for understanding and determining the solubility of this compound. The predicted solubility profile serves as a starting point for solvent selection, and the detailed experimental protocols offer a reliable method for generating precise quantitative data, which is essential for its application in research and development.
References
Methodological & Application
Synthetic Routes to (2-Bromo-3-iodophenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (2-Bromo-3-iodophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The strategic placement of bromine and iodine atoms on the phenyl ring offers distinct reactivity, allowing for selective functionalization in cross-coupling reactions and the construction of complex molecular architectures.
Two primary synthetic routes from commercially available precursors are presented, proceeding through either a benzoic acid or a benzaldehyde intermediate.
Synthetic Pathways Overview
Two logical and experimentally viable synthetic routes to this compound are outlined below. Both pathways begin with the key intermediate, 2-bromo-3-iodobenzoic acid, which can be synthesized from 2-bromo-3-aminobenzoic acid via a Sandmeyer-type reaction.
Caption: Synthetic strategies for this compound.
Data Presentation
The following table summarizes the key transformations and typical quantitative data for the proposed synthetic routes. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) |
| 1 | 2-Bromo-3-aminobenzoic acid | 1. NaNO₂, aq. H₂SO₄, 0-5 °C 2. KI, heat | 2-Bromo-3-iodobenzoic acid | 60-75 | 2-4 |
| 2a | 2-Bromo-3-iodobenzoic acid | LiAlH₄, THF, 0 °C to rt | This compound | 85-95 | 4-6 |
| 2b | 2-Bromo-3-iodobenzaldehyde | NaBH₄, Methanol, 0 °C to rt | This compound | 90-98 | 1-2 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-iodobenzoic acid
This protocol describes the synthesis of the key intermediate, 2-bromo-3-iodobenzoic acid, from 2-bromo-3-aminobenzoic acid via a diazotization-iodination reaction, a variant of the Sandmeyer reaction.
Materials:
-
2-Bromo-3-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-3-aminobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of sodium sulfite solution to remove any residual iodine.
-
Recrystallize the crude 2-bromo-3-iodobenzoic acid from aqueous ethanol to obtain the purified product.
-
Dry the purified product under vacuum.
Caption: Workflow for the synthesis of 2-Bromo-3-iodobenzoic acid.
Protocol 2a: Reduction of 2-Bromo-3-iodobenzoic acid to this compound
This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[1][2]
Materials:
-
2-Bromo-3-iodobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cool the stirred suspension of LiAlH₄ in THF to 0 °C in an ice bath.
-
Dissolve 2-bromo-3-iodobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2b: Reduction of 2-Bromo-3-iodobenzaldehyde to this compound
This protocol describes the reduction of the aldehyde to the primary alcohol using sodium borohydride (NaBH₄), a milder and more selective reducing agent.[3][4]
Materials:
-
2-Bromo-3-iodobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-3-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflows for the reduction steps.
References
Application Notes and Protocols for the Use of (2-Bromo-3-iodophenyl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-3-iodophenyl)methanol is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its dihalogenated aromatic ring, featuring both a bromine and an iodine atom at ortho and meta positions relative to the hydroxymethyl group, allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely used method for the formation of carbon-carbon bonds, is particularly well-suited for the selective arylation of this substrate.
The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of its utility. The carbon-iodine bond, being weaker and more susceptible to oxidative addition to a palladium(0) catalyst, can be selectively coupled under milder conditions, leaving the carbon-bromine bond intact for subsequent transformations. This sequential functionalization strategy opens avenues for the synthesis of complex, unsymmetrically substituted biaryl and polyaryl scaffolds, which are privileged structures in many biologically active molecules and functional materials.
These application notes provide detailed protocols for the regioselective Suzuki-Miyaura coupling of this compound, along with representative data and insights into the applications of the resulting products in drug discovery.
Principle of Regioselective Suzuki-Miyaura Coupling
The selective functionalization of this compound is achieved by exploiting the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more reactive towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, such as temperature, catalyst, and ligands, the Suzuki coupling can be directed to occur exclusively at the iodo-position.
Experimental Protocols
The following protocols are generalized procedures for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the iodo-position. Optimization of the reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.3 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the palladium catalyst, PdCl₂(dppf) (2 mol%).
-
Add the anhydrous solvent (e.g., DMF).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 90-110 °C and maintain stirring for the required duration, monitoring the reaction progress.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various bromo-iodo aromatic compounds with different arylboronic acids under various conditions. While specific data for this compound is not extensively published, these examples provide a strong indication of the expected outcomes for selective coupling at the iodo-position.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 |
| 2 | 1-Bromo-3-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | 2-Bromo-1-iodobenzene | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 4 | 1-Bromo-4-iodobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 90 | 6 | 95 |
| 5 | 2-Bromo-5-iodotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Applications in Drug Discovery
The biphenylmethanol scaffold, readily accessible through the Suzuki coupling of this compound, is a key structural motif in a multitude of pharmacologically active compounds. The ability to introduce diverse aryl and heteroaryl groups at the 3-position, while retaining the bromine atom for further functionalization, makes this a powerful strategy in drug discovery programs.
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core, which can effectively occupy the ATP-binding site of the enzyme. The functionalized biphenylmethanols can serve as precursors to novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.
-
Nuclear Receptor Modulators: The stereochemistry and substitution pattern of biaryl compounds can be fine-tuned to achieve selective modulation of nuclear receptors, which are important targets for a range of diseases including metabolic disorders and cancer.
-
CNS Agents: The lipophilicity and conformational flexibility of biphenyl structures can be advantageous for designing drugs that can cross the blood-brain barrier and act on central nervous system targets. The biphenyl pyrazole scaffold has shown promise in the development of multitargeted ligands for neurodegenerative diseases.[1]
-
Antiviral and Antimicrobial Agents: The biaryl scaffold is present in a number of antiviral and antimicrobial agents. The synthetic versatility offered by this compound allows for the rapid generation of libraries of analogues for screening against various pathogens.
Mandatory Visualizations
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or pseudohalides (e.g., triflates).[1] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become an indispensable tool in modern organic synthesis.[1][2] Its broad substrate scope, tolerance for various functional groups, and relatively mild reaction conditions have made it a preferred method over traditional techniques like the Ullmann condensation.[1] The arylamine structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science, making this reaction highly valuable in drug development and industrial chemistry.[1][3]
The Catalytic Cycle
The reaction mechanism proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4] The choice of ligand is critical as it influences the efficiency of each step, particularly promoting the desired reductive elimination over side reactions like β-hydride elimination.[1]
-
Oxidative Addition: An active Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][2]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][2]
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[1][2]
References
Application Notes and Protocols for the Sonogashira Coupling of (2-Bromo-3-iodophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported in 1975, this palladium- and copper-cocatalyzed reaction is valued for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.
For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate (2-Bromo-3-iodophenyl)methanol presents an excellent opportunity for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions (I > OTf > Br > Cl), the Sonogashira coupling can be directed selectively to the C-I bond.[2][3] This allows for the introduction of an alkynyl moiety at the 3-position while leaving the less reactive C-Br bond at the 2-position intact for subsequent transformations, opening avenues for the synthesis of diverse molecular architectures.
These application notes provide a detailed overview and experimental protocols for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide, forming a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Due to the faster rate of oxidative addition of the C-I bond compared to the C-Br bond, the coupling can be performed exclusively at the iodo-substituted position.[5]
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 3 mol% loading |
| Copper Co-catalyst | CuI | 1 - 5 mol% loading |
| Base | Triethylamine, Diisopropylethylamine, Piperidine | 2.0 - 3.0 equivalents |
| Solvent | THF, DMF, Dioxane | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 50°C | Higher temperatures may risk coupling at the C-Br bond. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Representative Data for Coupling with Various Alkynes
| Entry | Alkyne (R-C≡CH) | R-Group | Typical Yield (%)* |
| 1 | Phenylacetylene | Phenyl | 85 - 95% |
| 2 | 1-Hexyne | n-Butyl | 80 - 90% |
| 3 | Trimethylsilylacetylene | -Si(CH₃)₃ | 90 - 98% |
| 4 | 2-Methyl-3-butyn-2-ol | -C(OH)(CH₃)₂ | 75 - 85% |
| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | 82 - 92% |
| 6 | Propargyl alcohol | -CH₂OH | 70 - 80% |
*Yields are representative and can vary based on specific reaction conditions and the purity of reagents. These yields are estimated based on reactions with structurally similar substrates like 4-bromo-3-iodophenol.[5]
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)[4]
-
Copper(I) iodide (CuI)[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5]
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (typically room temperature to 50°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-bromo-3-(alkynyl)phenyl)methanol.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: Experimental workflow for the Sonogashira coupling.
References
oxidation of (2-Bromo-3-iodophenyl)methanol to the corresponding aldehyde
Application Note: Selective Oxidation of (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective oxidation of this compound to its corresponding aldehyde, 2-bromo-3-iodobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The presence of multiple halide substituents requires mild and selective oxidation conditions to avoid side reactions.
Herein, we present three reliable and widely adopted methods for this conversion:
-
Dess-Martin Periodinane (DMP) Oxidation: A highly selective and mild protocol known for its broad functional group tolerance and high yields at room temperature.[1][2][3]
-
Activated Manganese Dioxide (MnO₂) Oxidation: A classic and effective method for the selective oxidation of benzylic alcohols.[4][5][6]
-
TEMPO-Catalyzed Oxidation: A modern, catalytic approach utilizing a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant, offering an efficient and "green" alternative.[7][8][9]
The following sections detail the experimental protocols, comparative data, and a general workflow for this synthetic transformation.
Comparative Overview of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as scale, substrate sensitivity, desired reaction time, and reagent availability. The table below summarizes typical reaction parameters for the oxidation of functionalized benzylic alcohols, which are applicable to this compound.
| Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | 1 - 4 | 85 - 95 | Mild conditions, high selectivity, short reaction times.[1] |
| Manganese Dioxide | Activated MnO₂ | DCM, Chloroform, Acetone, Diethyl Ether | Room Temp. to Reflux | 12 - 48 | 70 - 90 | High selectivity for benzylic alcohols, simple work-up (filtration).[4][5] |
| TEMPO-Catalyzed | TEMPO (catalyst) + NaOCl or Iodosobenzene diacetate (IBD) | DCM/H₂O (biphasic) | 0 - Room Temperature | 0.5 - 3 | 80 - 95 | Catalytic, environmentally benign options, fast reactions.[8][9] |
Chemical Transformation and Workflow
The fundamental chemical conversion and the general experimental process are illustrated below.
Caption: Chemical transformation from the starting alcohol to the target aldehyde.
Caption: General experimental workflow for the oxidation reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly reliable for small to medium-scale synthesis.[1][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (2-Bromo-3-iodophenyl)aldehyde.
Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is ideal for benzylic alcohols and features a simple work-up.[4][5] The quality of the MnO₂ is crucial for reaction success.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® (diatomaceous earth)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or CHCl₃ (approx. 0.1 M), add activated MnO₂ (5-10 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature or gentle reflux (40 °C).
-
Monitor the reaction by TLC or LC-MS. These reactions can be slow, often requiring 12-48 hours for full conversion. Additional MnO₂ can be added if the reaction stalls.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM or CHCl₃ to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.
Protocol 3: TEMPO-Catalyzed Oxidation with Bleach
This protocol uses catalytic amounts of TEMPO and household bleach as the terminal oxidant, making it cost-effective and scalable.[8]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy, free radical)
-
Potassium bromide (KBr)
-
Household bleach (aqueous NaOCl, ~8.25%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.5 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01-0.05 eq), and KBr (0.1 eq) in DCM.
-
Add a saturated aqueous solution of NaHCO₃ (approx. 1.5 eq relative to the alcohol).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the aqueous NaOCl solution (1.2-1.5 eq) dropwise via an addition funnel, ensuring the temperature remains below 5 °C. An orange color should persist in the organic layer during the addition.
-
After the addition is complete, stir the mixture at 0 °C until TLC or LC-MS indicates full consumption of the starting material (typically 30-60 minutes).
-
Separate the layers in a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. nanotrun.com [nanotrun.com]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 7. TEMPO [organic-chemistry.org]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Conversion of (2-Bromo-3-iodophenyl)methanol to 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical conversion of (2-Bromo-3-iodophenyl)methanol to its corresponding carboxylic acid, 2-Bromo-3-iodobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and effective oxidizing agents, and the choice of method may depend on the specific requirements of the research, such as scale, sensitivity of other functional groups, and environmental considerations.
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. This compound, a di-halogenated benzyl alcohol, can be effectively oxidized to 2-Bromo-3-iodobenzoic acid. This product serves as a versatile building block in medicinal chemistry and materials science due to the presence of three distinct functional groups: a carboxylic acid, a bromine atom, and an iodine atom, each offering unique opportunities for further chemical modification.
This document details three common and reliable methods for this oxidation:
-
Potassium Permanganate (KMnO₄) Oxidation: A strong, inexpensive, and classical oxidizing agent.
-
Jones Oxidation: A robust and rapid method using a solution of chromium trioxide in sulfuric acid.
-
TEMPO-Catalyzed Oxidation: A milder, more selective method using a nitroxyl radical catalyst.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of substituted benzyl alcohols to their corresponding carboxylic acids using the described methods. Please note that the specific yields and reaction times for this compound may vary and require optimization.
| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Potassium Permanganate | KMnO₄ | Water, Acetone, Pyridine | 25 - 100 | 2 - 24 | 70 - 95 |
| Jones Oxidation | CrO₃ / H₂SO₄ | Acetone | 0 - 25 | 0.5 - 4 | 80 - 95[1][2][3] |
| TEMPO-Catalyzed | TEMPO / NaOCl / NaClO₂ | Dichloromethane, Water | 0 - 25 | 1 - 6 | 85 - 98[4][5][6] |
Experimental Protocols
Protocol 1: Potassium Permanganate (KMnO₄) Oxidation
This protocol describes the oxidation of a primary benzyl alcohol to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol or Methanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as water or a mixture of acetone and water.
-
Basification: Add a solution of sodium hydroxide (2.0-3.0 eq) or sodium carbonate to the flask to create basic conditions.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (2.0-3.0 eq) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux (or maintain at a specific temperature, e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Quenching: Once the reaction is complete (as indicated by TLC and the disappearance of the purple color), cool the mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved and the solution becomes colorless.
-
Acidification: Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 2. The desired 2-Bromo-3-iodobenzoic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.
Protocol 2: Jones Oxidation
This protocol details the oxidation using Jones reagent, a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.[1][2][3]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Jones Reagent: In a separate flask, carefully and slowly add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Then, cautiously add this mixture to 7.0 mL of water with stirring. Caution: This mixture is highly corrosive and a strong oxidant.
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20°C. A color change from orange-red to green should be observed.[2]
-
Reaction Monitoring: Continue adding the Jones reagent until a faint orange color persists, indicating that the alcohol has been completely consumed. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, add isopropanol dropwise to quench any excess Jones reagent until the orange color disappears and the solution remains green.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation
This protocol describes a milder oxidation using a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite (NaOCl) as the primary oxidant and sodium chlorite (NaClO₂) as the terminal oxidant.[4][5][6]
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a biphasic solvent system of dichloromethane and water. Add a catalytic amount of TEMPO (e.g., 0.01-0.05 eq).
-
Buffering: Add sodium dihydrogen phosphate to buffer the solution.
-
Initial Oxidation: Cool the mixture in an ice bath and add a catalytic amount of sodium hypochlorite solution dropwise.
-
Main Oxidation: Slowly add a solution of sodium chlorite (1.5-2.0 eq) in water. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 2-Bromo-3-iodobenzoic acid can be purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for the oxidation of this compound.
Caption: A generalized workflow for the synthesis and purification of 2-Bromo-3-iodobenzoic acid.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Appel Reaction: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Appel reaction is a versatile and widely used method in organic synthesis for the conversion of alcohols to alkyl halides under mild conditions.[1][2][3] This reaction, which employs triphenylphosphine (PPh₃) and a tetrahalomethane (CX₄), is particularly valuable for its broad substrate scope, including primary and secondary alcohols, and its tolerance of various functional groups.[1][4] The reaction generally proceeds with high yields and a predictable inversion of stereochemistry at chiral centers, making it a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[5][6]
Introduction to the Appel Reaction
The Appel reaction provides a reliable method for the deoxygenation of alcohols and their conversion to the corresponding alkyl chlorides, bromides, and iodides.[3] The reaction is driven by the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
Key Features:
-
Mild Reaction Conditions: The reaction is typically carried out under neutral conditions, avoiding the use of strong acids or bases that can be detrimental to sensitive substrates.[2]
-
High Yields: The Appel reaction is known for its high efficiency, often providing excellent yields of the desired alkyl halide.[5]
-
Stereospecificity: For chiral alcohols, the reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry.[5][6]
-
Broad Substrate Scope: The reaction is applicable to a wide range of primary and secondary alcohols. Tertiary alcohols, however, may undergo elimination or react via an SN1 mechanism.[4]
-
Functional Group Tolerance: The mild nature of the Appel reaction allows for its use with substrates containing various functional groups.[1]
Reaction Mechanism and Stereochemistry
The mechanism of the Appel reaction involves the initial activation of triphenylphosphine by the tetrahalomethane to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus center to form an alkoxyphosphonium intermediate. The halide ion, generated in the initial step, then displaces the triphenylphosphine oxide in an SN2 fashion, leading to the formation of the alkyl halide with inverted stereochemistry.
Figure 1. General mechanism of the Appel reaction.
Substrate Scope and Reaction Conditions
The Appel reaction is highly effective for a variety of alcoholic substrates. The choice of halogenating agent and reaction conditions can be tailored to the specific substrate and desired product.
Chlorination of Alcohols
The conversion of alcohols to alkyl chlorides is typically achieved using triphenylphosphine in combination with carbon tetrachloride (CCl₄) or other chlorine sources like hexachloroacetone.
Table 1: Examples of Alcohol Chlorination using the Appel Reaction
| Substrate (Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Geraniol | PPh₃, CCl₄ | CCl₄ | Reflux | 1 | 75-81 | [3] |
| 1-Decanol | PPh₃, CCl₄ | CH₂Cl₂ | RT | 12 | 95 | |
| Cyclohexanol | PPh₃, CCl₄ | CH₂Cl₂ | RT | 12 | 85 | |
| Benzyl alcohol | PPh₃, CCl₄ | CH₂Cl₂ | RT | 6 | 92 | [5] |
Bromination of Alcohols
Alkyl bromides are readily synthesized from alcohols using triphenylphosphine and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[7]
Table 2: Examples of Alcohol Bromination using the Appel Reaction
| Substrate (Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylethyl alcohol | PPh₃, CBr₄ | CH₂Cl₂ | 0 to RT | 1 | 96 | |
| 1-Octanol | PPh₃, CBr₄ | CH₂Cl₂ | RT | 2 | 98 | |
| (R)-2-Octanol | PPh₃, CBr₄ | CH₂Cl₂ | RT | - | high | [8] |
| Cinnamyl alcohol | PPh₃, CBr₄ | CH₂Cl₂ | 0 | 0.5 | 94 | [9] |
| Benzyl alcohol | TBCA, PPh₃ | CH₂Cl₂ | RT | 1.5 | 82 | [10] |
TBCA: Tribromoisocyanuric acid
Iodination of Alcohols
For the synthesis of alkyl iodides, iodine (I₂) or methyl iodide (CH₃I) is used in conjunction with triphenylphosphine.[3] The use of imidazole is also common in these reactions.[11]
Table 3: Examples of Alcohol Iodination using the Appel Reaction
| Substrate (Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Dodecanol | PPh₃, I₂, Imidazole | CH₂Cl₂ | 0 to RT | 12 | 97 | [11] |
| Cyclopentanol | PPh₃, I₂, Imidazole | CH₂Cl₂ | RT | 3 | 90 | [11] |
| Geraniol | PPh₃, I₂, Imidazole | CH₂Cl₂ | RT | 4 | 88 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the conversion of alcohols to alkyl halides using the Appel reaction.
Figure 2. General experimental workflow for the Appel reaction.
General Protocol for the Synthesis of Alkyl Bromides[12]
-
To a stirred solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate), to afford the desired alkyl bromide.
Detailed Protocol: Synthesis of Geranyl Chloride[3]
-
In a dry three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve geraniol (15.42 g, 0.100 mol) in carbon tetrachloride (90 mL).
-
To this solution, add triphenylphosphine (34.09 g, 0.130 mol).
-
Heat the stirred reaction mixture to reflux for 1 hour.
-
After cooling to room temperature, add pentane (100 mL) and continue stirring for 5 minutes.
-
Filter the precipitated triphenylphosphine oxide and wash the solid with pentane (50 mL).
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
Distill the residue under reduced pressure to yield geranyl chloride (13.0–14.0 g, 75–81% yield).
General Protocol for the Synthesis of Alkyl Iodides[12]
-
To a stirred solution of triphenylphosphine (2.0 eq) and imidazole (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (2.0 eq) portion-wise.
-
After stirring for 10-15 minutes, add a solution of the alcohol (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkyl iodide.
Applications in Drug Development and Natural Product Synthesis
The mild and stereospecific nature of the Appel reaction makes it a valuable tool in the synthesis of complex, biologically active molecules where maintaining chirality is crucial.[12]
Total Synthesis of (-)-Bipinnatin J
The Appel reaction has been employed as a key step in the total synthesis of the marine diterpenoid (-)-bipinnatin J.[12][13] In this synthesis, a primary alcohol intermediate is converted to the corresponding primary bromide, which is a precursor for a subsequent macrocyclization step.[12] This transformation highlights the utility of the Appel reaction in complex synthetic pathways.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Stability-Indicating HPLC-UV Method for the Quantitative Analysis of (2-Bromo-3-iodophenyl)methanol
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Bromo-3-iodophenyl)methanol. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and formulated products. Chromatographic separation was achieved on a C18 column with gradient elution using a mobile phase consisting of acetonitrile and water. The detection was carried out at 220 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]
Introduction
This compound is a halogenated aromatic compound used as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high precision and accuracy.[5][6]
The objective of this work was to develop and validate a stability-indicating HPLC-UV method for the determination of this compound. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient, free from interference from degradation products, process impurities, or other potential components.[4][7] This ensures the method is fit for its intended purpose throughout the lifecycle of the product.[3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was used.[8]
-
Reagents:
-
This compound reference standard (Purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Chromatographic Conditions
The method was optimized to achieve a symmetric peak shape and adequate retention for the main analyte while allowing for the separation of potential impurities. The final optimized conditions are summarized in Table 1.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B, 2-10 min: 40-90% B, 10-12 min: 90% B, 12-12.1 min: 90-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
Method Validation Workflow
The developed method was validated according to ICH Q2(R2) guidelines.[3][10] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Workflow for HPLC method development, validation, and application.
Results and Discussion (Hypothetical Data)
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[1] The results from six replicate injections of the working standard solution are presented in Table 2.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 7850 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time| ≤ 1.0% | 0.12% |
The results met all acceptance criteria, indicating the system was suitable for performing the analysis.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[11] The analyte was exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The main peak of this compound was well-resolved from all degradation product peaks, proving the method's specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 25-150 µg/mL (5 levels). The calibration curve was constructed by plotting peak area against concentration.
Table 3: Linearity Data
| Parameter | Result |
|---|---|
| Range | 25 - 150 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept % | Not significant |
The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.[11]
Accuracy
Accuracy was determined by the recovery method, spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
Table 4: Accuracy (Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.8 | 99.75% | |
| 100% | 100.0 | 100.5 | 100.50% | 100.15% |
| 120% | 120.0 | 120.2 | 100.17% | |
The mean recovery was within the typical acceptance range of 98-102%, confirming the method's accuracy.[8]
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]
-
Repeatability: Six separate sample preparations were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
Table 5: Precision Results
| Precision Type | % RSD of Assay Results | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 0.52% | RSD ≤ 2.0% |
| Intermediate Precision | 0.89% | RSD ≤ 2.0% |
The low % RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.[2]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ Results
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.25 |
| LOQ | 0.75 |
The results indicate the method is sensitive enough to detect and quantify very low levels of the analyte.[8]
Robustness
The robustness of the method was evaluated by deliberately varying key method parameters, such as flow rate, column temperature, and mobile phase composition. The system suitability parameters were checked for each condition.
Table 7: Robustness Study Results
| Parameter Varied | Variation | System Suitability | Impact on Results |
|---|---|---|---|
| Flow Rate (mL/min) | ± 0.1 | Met criteria | No significant change |
| Column Temperature (°C) | ± 2 | Met criteria | No significant change |
| Mobile Phase B Composition | ± 2% | Met criteria | No significant change |
The method was found to be robust, as minor variations in the experimental conditions did not significantly affect the chromatographic performance or the quantitative results.[6]
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of this compound. The method was validated according to ICH guidelines and demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis and for conducting stability studies of this compound in the pharmaceutical industry.
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
- 7. ijpsr.com [ijpsr.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. japsonline.com [japsonline.com]
Application Note: GC-MS Analysis for Purity Assessment of (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of (2-Bromo-3-iodophenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocol outlines sample preparation, instrument parameters, and data analysis procedures to ensure accurate determination of the principal compound and the separation and identification of potential process-related impurities or degradation products. This method is crucial for quality control and regulatory compliance in drug development.
Introduction
This compound is a halogenated aromatic alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such starting materials is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product.[] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive identification through mass spectral data.[2][3] This method allows for both the quantification of the main component and the structural elucidation of unknown impurities.[]
This document provides a comprehensive protocol for the purity analysis of this compound using GC-MS with electron ionization (EI).
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Methanol (LC-MS Grade or equivalent)[4]
-
Dichloromethane (Pesticide Grade or equivalent)[5]
-
Helium (99.999% purity or higher)[6]
-
2 mL autosampler vials with caps and septa
-
Calibrated micropipettes and tips
-
Volumetric flasks (10 mL)
-
Syringe filters (0.45 µm)
Instrumentation
A standard Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer was used. The system should include a data acquisition and processing software, such as Agilent ChemStation or Thermo Scientific Chromeleon.[5]
-
Gas Chromatograph (GC): Agilent 8890 GC system (or equivalent)[7]
-
Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)[7]
-
Autosampler: Capable of 1 µL injections[5]
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[5]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.[7]
-
Dissolution: Dissolve the sample in methanol and dilute to the mark.[4]
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a clean autosampler vial to remove any particulates.[8]
-
Vialing: Transfer the filtered solution into a 2 mL autosampler vial and cap securely.
GC-MS Method Parameters
The following instrument conditions are recommended. Optimization may be required depending on the specific instrument and column used.
| GC Parameter | Setting |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow)[4] |
| Inlet Mode | Split |
| Inlet Temperature | 280 °C |
| Split Ratio | 40:1[4] |
| Injection Volume | 1.0 µL |
| Oven Program | - Initial Temp: 60 °C, hold for 2 min- Ramp: 15 °C/min to 300 °C- Hold: 5 min at 300 °C[7][9] |
| Transfer Line Temp | 280 °C[6] |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[5] |
| Ion Source Temp | 230 °C[7] |
| Quadrupole Temp | 150 °C[7] |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3.0 min |
Data Analysis and Quantification
Purity is determined using the area percentage method. This method calculates the purity of the main component by dividing its peak area by the total area of all peaks in the chromatogram.[10][11]
Formula: % Purity = (Peak Area of Main Component / Total Peak Area of All Components) x 100
Impurities can be tentatively identified by comparing their acquired mass spectra against a reference library (e.g., NIST). The presence of bromine and iodine can be confirmed by looking for their characteristic isotopic patterns and fragment ions (m/z 79/81 for Br, m/z 127 for I).[12][13]
Logical Workflow
The overall experimental process from sample receipt to final report generation is illustrated below.
Caption: Workflow for GC-MS Purity Analysis.
Results and Discussion
A hypothetical analysis of a this compound sample is presented. The Total Ion Chromatogram (TIC) would show a major peak corresponding to the main analyte and potentially several smaller peaks representing impurities. The mass spectrum of the main peak should be consistent with the molecular structure of this compound, exhibiting the molecular ion and characteristic fragmentation patterns, including ions showing the isotopic signature of one bromine atom.
Quantitative Data Summary
The table below summarizes hypothetical quantitative results from the analysis of a sample batch. The purity is calculated based on the relative peak area percentage.
| Sample ID | Retention Time (min) | Peak Area (Main Component) | Total Peak Area | Calculated Purity (%) |
| BZM-Lot-001 | 15.21 | 4,567,890 | 4,614,030 | 99.00 |
| BZM-Lot-002 | 15.22 | 4,890,123 | 4,924,595 | 99.30 |
| BZM-Lot-003 | 15.21 | 4,754,321 | 4,807,199 | 98.90 |
Conclusion
The described GC-MS method provides a reliable and accurate protocol for the purity assessment of this compound. The procedure is straightforward, from sample preparation to data analysis, and is suitable for routine quality control in a pharmaceutical development or manufacturing environment. The high sensitivity and specificity of GC-MS ensure that even trace-level impurities can be detected and identified, which is critical for maintaining the quality and safety of pharmaceutical intermediates.[14]
References
- 2. researchgate.net [researchgate.net]
- 3. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How Experts Determine Essential Oil Purity [innovatechlabs.com]
Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-3-iodophenyl)methanol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and iodine atoms at adjacent positions, offers multiple reactive sites for sequential and regioselective cross-coupling reactions. This makes it a valuable intermediate in the development of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. These application notes provide a comprehensive overview and a detailed protocol for the proposed large-scale synthesis of this compound, focusing on practical considerations for safety, scalability, and purity.
Proposed Synthetic Pathway
The recommended synthetic route for the large-scale production of this compound involves the reduction of the commercially available 2-bromo-3-iodobenzoic acid. This single-step transformation is efficient and amenable to scale-up. Borane tetrahydrofuran complex (BH3·THF) is the proposed reducing agent due to its high selectivity for carboxylic acids and its favorable safety profile for large-scale operations compared to other metal hydrides.
Experimental Protocol: Reduction of 2-Bromo-3-iodobenzoic Acid
This protocol details the chemical reduction of 2-bromo-3-iodobenzoic acid to yield this compound.
Materials and Reagents:
-
2-Bromo-3-iodobenzoic acid
-
Borane tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Large-scale reaction vessel with mechanical stirring, a dropping funnel, a thermometer, and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Large-scale rotary evaporator
-
Filtration apparatus
-
Recrystallization vessels
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge the reaction vessel with 2-bromo-3-iodobenzoic acid. Add anhydrous THF to dissolve the starting material completely. Cool the resulting solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the 1 M solution of BH3·THF to the stirred solution of 2-bromo-3-iodobenzoic acid via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0-5 °C to decompose any excess BH3·THF. Stir the mixture for 30 minutes at room temperature after the addition is complete.
-
Work-up: Add saturated aqueous NH4Cl solution to the reaction mixture and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The crude product is a solid that can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Safety Considerations:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Borane dimethyl sulfide is a flammable and corrosive liquid and should be handled with extreme care under an inert atmosphere.
-
The quenching process is exothermic and should be performed slowly and with adequate cooling to control the temperature.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the proposed large-scale synthesis. These values are estimates and should be optimized during process development.
| Parameter | Value | Notes |
| Starting Material | 2-Bromo-3-iodobenzoic acid | Commercially available |
| Reducing Agent | Borane tetrahydrofuran complex (BH3·THF) | 1.2 molar equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 5-10 mL per gram of starting material |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) | Controlled addition is critical for safety |
| Reaction Time | 12-16 hours | Monitor by TLC or HPLC |
| Hypothetical Yield | 85-95% | Dependant on reaction scale and optimization |
| Purity (after recrystallization) | >98% | Determined by HPLC and NMR |
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Functional Group Transformations of the Hydroxymethyl Group
For Researchers, Scientists, and Drug Development Professionals
The hydroxymethyl group (-CH₂OH), a primary alcohol moiety, is a versatile functional group that serves as a crucial starting point for a wide array of chemical transformations. Its ability to be converted into various other functional groups makes it an invaluable component in organic synthesis, particularly in the fields of medicinal chemistry and drug development. These transformations allow for the construction of complex molecular architectures and the fine-tuning of physicochemical properties of drug candidates.
This document provides detailed application notes and experimental protocols for several key functional group transformations of the hydroxymethyl group, including oxidation, conversion to amines, esterification, and conversion to halides, which can then be used in carbon-carbon bond formation.
Oxidation of the Hydroxymethyl Group
The oxidation of a hydroxymethyl group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[1][2] This transformation is fundamental in the synthesis of many pharmaceutical compounds.
Oxidation to Aldehydes
The partial oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[3][4] Commonly used methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of pyridinium chlorochromate (PCC).[3] The resulting aldehydes are key intermediates for forming carbon-carbon bonds, for instance, through the Wittig reaction.[5]
| Oxidation Method | Oxidizing Agent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Ref. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to room temp. | 0.5 - 2 h | 85 - 99 | [6][7][8] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temp. | 0.5 - 2 h | 90 - 98 | [9][10][11] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temp. | 1 - 5 h | 70 - 90 | [3] |
| TEMPO-mediated | TEMPO, NaOCl | Dichloromethane (DCM) | Room temp. | 0.5 - 3 h | >90 | [12] |
This protocol describes the oxidation of a primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.
Materials:
-
Primary alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a stir bar
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.7 equiv.) in DCM dropwise at -78 °C (dry ice/acetone bath).
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the primary alcohol (1.0 equiv.) in DCM dropwise to the reaction mixture over 5 minutes.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equiv.) dropwise to the mixture over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Oxidation to Carboxylic Acids
Stronger oxidizing agents will convert primary alcohols directly to carboxylic acids.[1][13] This is often a desired transformation in the synthesis of molecules where a carboxylic acid moiety is required for biological activity or as a handle for further derivatization.
| Oxidation Method | Oxidizing Agent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Ref. |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 to room temp. | 1 - 6 h | 70 - 90 | [14][15][16][17] |
| Potassium Permanganate | KMnO₄, NaOH | Water | 0 to 100 | 1 - 24 h | 50 - 90 | [1] |
| TEMPO/NaOCl/NaClO₂ | TEMPO, NaOCl, NaClO₂ | Acetonitrile/Water | Room temp. | 2 - 12 h | 85 - 98 | [18][19] |
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent. Caution: Chromium(VI) compounds are carcinogenic and must be handled with appropriate safety precautions.[14]
Materials:
-
Primary alcohol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice-water bath
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully and slowly, with stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.[14]
-
Dissolve the primary alcohol (1.0 equiv.) in acetone in a round-bottom flask and cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 30°C. A color change from orange-red to green will be observed.[14]
-
Continue adding the reagent until the orange-red color persists, indicating the complete consumption of the alcohol.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[14]
-
Add water to the reaction mixture and separate the two layers.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield the carboxylic acid.
Conversion of Hydroxymethyl to Aminomethyl Group
The transformation of a hydroxymethyl group into an aminomethyl group is a critical step in the synthesis of many biologically active compounds. A common indirect method involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a halide or sulfonate ester) followed by nucleophilic substitution with an amine source.[20] The Gabriel synthesis is a classic method that utilizes phthalimide as a protected source of ammonia to avoid over-alkylation.[21][22][23][24]
This protocol involves the conversion of a primary alcohol to a primary amine via an alkyl halide intermediate.
Step 1: Conversion of Alcohol to Alkyl Halide (e.g., Bromide)
Materials:
-
Primary alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or DCM
-
Round-bottom flask with a stir bar
-
Ice-water bath
Procedure:
-
Dissolve the primary alcohol (1.0 equiv.) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add PBr₃ (0.4 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto ice water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkyl bromide.
Step 2: Gabriel Synthesis
Materials:
-
Alkyl bromide (from Step 1)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with a stir bar
Procedure:
-
Dissolve the alkyl bromide (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in DMF.
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into water. The N-alkylphthalimide product will precipitate and can be collected by filtration.
-
Suspend the N-alkylphthalimide in ethanol and add hydrazine hydrate (1.2 equiv.).
-
Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with HCl, and filter to remove the phthalhydrazide.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the primary amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the primary amine.
Esterification of the Hydroxymethyl Group
Esterification of a hydroxymethyl group is a common transformation to produce esters, which are prevalent in drug molecules and are often used as prodrugs. The Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[25][26]
Materials:
-
Primary alcohol
-
Carboxylic acid
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with a stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine the primary alcohol (1.0 equiv.) and the carboxylic acid (1.2 equiv.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.
-
The product can be further purified by distillation or chromatography if necessary.
Conversion to Halides and Subsequent Carbon-Carbon Bond Formation
Converting the hydroxymethyl group to a halomethyl group provides an electrophilic center for subsequent nucleophilic substitution reactions, including the formation of carbon-carbon bonds.[27][28] A prominent example is the Wittig reaction, where an aldehyde (formed from the oxidation of a hydroxymethyl group) reacts with a phosphorus ylide to form an alkene.[5][28][29] Alternatively, the alcohol can be converted to a halide and used to generate the ylide.
Tandem Oxidation-Wittig Reaction
A highly efficient approach is the tandem or one-pot oxidation-Wittig reaction, which avoids the isolation of the often unstable intermediate aldehyde.[5][27][30]
Materials:
-
Primary alcohol
-
Pyridinium chlorochromate (PCC)
-
Celite
-
Wittig reagent (phosphorus ylide)
-
Dichloromethane (DCM)
-
Round-bottom flask with a stir bar
-
Silica gel plug
Procedure:
-
To a stirred suspension of PCC (1.5 equiv.) and Celite in DCM, add a solution of the primary alcohol (1.0 equiv.) in DCM.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a short plug of silica gel to remove the chromium salts, washing with DCM.
-
To the filtrate containing the crude aldehyde, add the Wittig reagent (1.2 equiv.).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the alkene.
These protocols provide a foundation for the versatile transformation of the hydroxymethyl group, a cornerstone of modern synthetic and medicinal chemistry. Researchers should optimize these conditions for their specific substrates to achieve the best results.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Jones oxidation - Wikipedia [en.wikipedia.org]
- 18. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 19. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 25. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 26. athabascau.ca [athabascau.ca]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Heck reactions—using (2-Bromo-3-iodophenyl)methanol as a key building block. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, making this substrate a versatile tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step. The reactivity of halogens follows the general trend: I > Br > Cl > F.[1] Consequently, the C-I bond in this compound is significantly more reactive than the C-Br bond. This difference enables selective coupling at the iodo-position under carefully controlled conditions, leaving the bromo-position available for subsequent transformations. By adjusting reaction parameters such as temperature, reaction time, and catalyst system, either mono- or di-functionalization can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 3-position.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 10 | ~88-96 |
Note: Yields are estimated based on similar transformations with dihalogenated substrates and may require optimization for this compound.
Experimental Protocol: Selective Mono-Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired (2-Bromo-3-arylphenyl)methanol.
Caption: Suzuki-Miyaura Catalytic Cycle.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. Selective coupling at the iodo-position of this compound is highly efficient.
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~90-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPEA | DMF | 40 | 8 | ~85-95 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 50 | 10 | ~82-92 |
Note: Yields are estimated based on similar transformations with dihalogenated substrates and may require optimization for this compound.
Experimental Protocol: Selective Mono-Alkynylation
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed anhydrous THF, followed by degassed triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (2-Bromo-3-alkynylphenyl)methanol.
Caption: General Experimental Workflow.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be applied to this compound for the introduction of vinyl groups, again with high selectivity for the iodo-position.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | ~75-85 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ | Acetonitrile | 80 | 24 | ~70-80 |
| 3 | 1-Octene | Pd(OAc)₂ (3) | - | NaOAc | NMP | 120 | 20 | ~65-75 |
Note: Yields are estimated based on similar transformations with dihalogenated substrates and may require optimization for this compound.
Experimental Protocol: Selective Vinylation
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the reaction tube and heat the mixture to 100°C with stirring.
-
Monitor the reaction's progress by GC-MS or LC-MS. The reaction is typically complete in 18-24 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the desired (2-Bromo-3-vinylphenyl)methanol product.
Caption: Substrate to Product Relationship.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-3-iodophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-3-iodophenyl)methanol. The following sections detail common issues and optimization strategies for various chemical transformations involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Q1: I am observing low to no conversion in my cross-coupling reaction. What are the likely causes and how can I troubleshoot this?
A1: Low reactivity in cross-coupling reactions with this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The palladium catalyst and phosphine ligand system is critical. For selective coupling at the more reactive C-I bond, a common starting point is a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ with additional phosphine ligands. If you are observing low conversion, consider screening different ligands. Bulky, electron-rich phosphine ligands can sometimes increase the rate of oxidative addition.
-
Base Selection: The choice of base is crucial and substrate-dependent. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira couplings, an amine base like triethylamine (Et₃N) or piperidine is typically used. For Heck reactions, bases like Et₃N, NaOAc, or K₂CO₃ are common. If you suspect base incompatibility, screening a variety of both inorganic and organic bases is recommended.[1]
-
Reaction Temperature: Cross-coupling reactions often require elevated temperatures. If you are running the reaction at room temperature or a low temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) may be necessary. However, be mindful of potential side reactions or decomposition at very high temperatures.
-
Solvent Choice: The solvent can significantly impact the solubility of your reagents and the stability of the catalytic species. For Suzuki reactions, solvent systems like toluene/water or dioxane/water are common. For Sonogashira and Heck reactions, solvents such as DMF, THF, or toluene are often used. Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst.
Q2: How can I control the regioselectivity to favor reaction at the iodine versus the bromine position?
A2: The carbon-iodine (C-I) bond is weaker and generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1] To favor selective coupling at the iodo position, you should employ milder reaction conditions. This includes using lower reaction temperatures and shorter reaction times. A less reactive catalyst system, for instance, one with less electron-rich ligands, can also enhance selectivity for the more reactive C-I bond.[1]
Q3: I am getting a significant amount of homocoupling of my boronic acid (in Suzuki) or alkyne (in Sonogashira). How can I minimize this side reaction?
A3: Homocoupling is a common side reaction. Here are some strategies to minimize it:
-
For Suzuki Reactions:
-
Control Stoichiometry: Use a stoichiometric amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Slow Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.
-
Oxygen-Free Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen), as oxygen can promote homocoupling.
-
-
For Sonogashira Reactions (Glaser Coupling):
-
Copper-Free Conditions: The copper co-catalyst is often responsible for alkyne homocoupling. Switching to a copper-free Sonogashira protocol is a highly effective way to prevent this.
-
Minimize Copper: If a copper co-catalyst is necessary, use the minimum effective amount (e.g., 0.5-1 mol%).
-
Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a positive pressure of an inert gas.
-
Q4: The hydroxyl group on my this compound seems to be interfering with the reaction. Should I protect it?
A4: Yes, the free hydroxyl group can potentially interfere with the cross-coupling reaction, for example, by coordinating to the metal center or reacting with the base. Protecting the alcohol as a benzyl (Bn) ether or a silyl ether (e.g., TBS) is a common strategy to prevent such side reactions. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Oxidation Reactions
Q1: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yields or over-oxidation to the carboxylic acid. What can I do?
A1: Selective oxidation of primary alcohols to aldehydes requires mild and controlled conditions to prevent over-oxidation.
-
Choice of Oxidizing Agent: Use a mild oxidizing agent known for selective alcohol to aldehyde conversion. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
-
Reaction Temperature: Many oxidation reactions are sensitive to temperature. Running the reaction at or below room temperature can help to minimize over-oxidation.
-
Monitoring the Reaction: Carefully monitor the progress of the reaction by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the carboxylic acid.
Etherification Reactions
Q1: My Williamson ether synthesis with this compound is not proceeding. What are the common pitfalls?
A1: The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance and the strength of the base.
-
Base Selection: A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous.
-
Alkyl Halide Reactivity: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions.
-
Temperature: While the reaction is often run at room temperature, gentle heating may be required for less reactive alkyl halides.
Data Presentation
The following tables summarize representative reaction conditions for key transformations. Note that optimal conditions can be substrate-dependent and may require further screening.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 12-16 | 85-95 | [2] |
| PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 90-100 | 12-16 | 88-96 | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90-98 | [2] |
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 25-50 | 2-6 | 85-95 | [2] |
| Pd(OAc)₂ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | [2] |
| Pd(P(t-Bu)₃)₂ (2) | None | K₂CO₃ | Toluene | 100 | 12 | 85-94 | [2] |
Table 3: Representative Conditions for Heck Coupling of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12-24 | 80-90 | [3] |
| Pd₂(dba)₃ (1) | PPh₃ (4) | NaOAc | DMA | 120 | 16 | 75-85 | [4] |
Table 4: Representative Conditions for Oxidation of Benzylic Alcohols to Aldehydes
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PCC | CH₂Cl₂ | 25 | 2-4 | 85-95 |
| DMP | CH₂Cl₂ | 25 | 1-3 | 90-98 |
| (COCl)₂, DMSO, Et₃N (Swern) | CH₂Cl₂ | -78 to 25 | 1-2 | 90-98 |
Table 5: Representative Conditions for Williamson Ether Synthesis
| Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | CH₃I | THF | 0-25 | 2-6 | 80-95 |
| NaH | C₂H₅Br | DMF | 25-50 | 4-8 | 75-90 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling at the Iodo-Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(P(t-Bu)₃)₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe, followed by the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Heck Coupling at the Iodo-Position
-
In a sealed tube, combine this compound (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tolyl)₃ (0.04 equiv), and Et₃N (2.0 equiv).
-
Add anhydrous, degassed DMF.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 4: Oxidation to 2-Bromo-3-iodobenzaldehyde using PCC
-
To a stirred solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂, add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 5: Williamson Ether Synthesis
-
To a suspension of NaH (60% in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude ether by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low yield in cross-coupling.
Caption: Chemoselectivity in reactions of this compound.
References
Technical Support Center: Synthesis of (2-Bromo-3-iodophenyl)methanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-3-iodophenyl)methanol and its derivatives. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in various synthetic pathways. The primary routes to this compound involve either a Grignard reaction with a suitable starting material like 1,2-dibromo-3-iodobenzene followed by reaction with formaldehyde, or the reduction of 2-bromo-3-iodobenzaldehyde.
Low or No Product Yield in Grignard Reaction
Question: I am attempting to synthesize this compound via a Grignard reaction but am observing very low to no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Grignard reaction is a common issue that can often be attributed to several factors. Here is a systematic guide to troubleshooting this problem:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the Grignard reagent.
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. Ensure your starting materials are dry.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium prior to the addition of the halide. Common activation methods include the addition of a small crystal of iodine (the color should disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings in the flask (carefully!).[1][2]
-
-
Incorrect Reaction Temperature: The initiation of the Grignard reaction can be sluggish.
-
Solution: Gentle heating may be required to initiate the reaction. However, once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.[2]
-
-
Side Reactions: Several side reactions can consume the Grignard reagent or the starting material. The most common is the Wurtz coupling, where two alkyl halides react with the metal.
-
Solution: Slow, dropwise addition of the halide to the magnesium suspension can minimize the concentration of the halide and thus reduce the rate of Wurtz coupling.
-
Formation of Multiple Products in Ortho-Lithiation Route
Question: I am trying to synthesize the target compound via ortho-lithiation of 1-bromo-3-iodobenzene followed by quenching with formaldehyde, but I am getting a mixture of products. How can I improve the regioselectivity?
Answer:
Directed ortho-lithiation (DoM) is a powerful tool for regioselective functionalization, but its success depends on the directing ability of the substituents and the reaction conditions.
-
Competing Directing Groups: In 1-bromo-3-iodobenzene, both bromine and iodine can direct the lithiation. While halogens are generally weak directing groups, their relative directing ability can be influenced by the reaction conditions.
-
Solution: The choice of the organolithium reagent and solvent system is crucial. Using a bulky base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor deprotonation at the less sterically hindered position. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the alkyllithium reagent and improve the rate of lithiation.[3]
-
-
Halogen-Metal Exchange: A significant side reaction can be halogen-metal exchange, where the organolithium reagent exchanges with one of the halogens on the aromatic ring. This is often faster with iodine than with bromine.
-
Solution: Performing the reaction at a very low temperature (e.g., -78 °C) can suppress halogen-metal exchange in favor of deprotonation. The choice of alkyllithium reagent is also important; n-butyllithium is more prone to exchange than t-butyllithium.
-
-
Incorrect Quenching: The reaction with the electrophile (formaldehyde) must be efficient to trap the desired aryllithium species.
-
Solution: Use a highly pure source of formaldehyde, such as paraformaldehyde that has been freshly cracked. Add the electrophile at low temperature and allow the reaction to warm slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: While multiple synthetic strategies can be envisioned, two common routes are the reduction of 2-bromo-3-iodobenzaldehyde and the Grignard reaction of a suitable dihalophenyl precursor with formaldehyde. The choice of route often depends on the availability and cost of the starting materials.
Q2: How can I purify the final product, this compound?
A2: Purification of substituted benzyl alcohols is typically achieved by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Q3: What are the expected spectroscopic signatures for this compound?
A3: In the 1H NMR spectrum, you would expect to see a singlet or a doublet for the benzylic protons (-CH2OH) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.8 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent. In the IR spectrum, a broad absorption band in the region of 3200-3600 cm-1 is characteristic of the O-H stretching vibration of the alcohol.
Q4: Can I use other reducing agents besides sodium borohydride for the reduction of 2-bromo-3-iodobenzaldehyde?
A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LAH) is a more powerful reducing agent but is less selective and requires strictly anhydrous conditions. Diisobutylaluminium hydride (DIBAL-H) can also be used, especially at low temperatures, to achieve the reduction. The choice of reducing agent may influence the reaction conditions and work-up procedure.
Data Presentation
The following tables summarize typical yields for reactions analogous to the synthesis of this compound. Note that these are for related compounds and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Yields of Substituted Benzyl Alcohols via Reduction of Benzaldehydes
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromo-3-nitrobenzaldehyde | NaBH4 | Methanol | 25 | ~90 |
| 4-Bromobenzaldehyde | NaBH4 | Ethanol | 25 | >95 |
| 2-Iodobenzaldehyde | LiAlH4 | THF | 0 to 25 | ~85 |
Table 2: Yields of Grignard Reactions with Dihalobenzenes
| Dihalobenzene | Electrophile | Solvent | Yield of Monofunctionalized Product (%) |
| 1,4-Dibromobenzene | Formaldehyde | THF | 50-60 |
| 1,3-Dibromobenzene | Benzaldehyde | Diethyl Ether | 45-55 |
| 1-Bromo-4-iodobenzene | Acetone | THF | 60-70 (preferential reaction at iodine) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Bromo-3-iodobenzaldehyde
This protocol describes a general procedure for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol.
Materials:
-
2-Bromo-3-iodobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-bromo-3-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low Grignard reaction yields.
Experimental Workflow for the Reduction of 2-Bromo-3-iodobenzaldehyde
Caption: Step-by-step workflow for the reduction of 2-bromo-3-iodobenzaldehyde.
References
Technical Support Center: Synthesis of (2-Bromo-3-iodophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Bromo-3-iodophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, categorized by the most probable synthetic routes.
Route 1: Reduction of 2-Bromo-3-iodobenzaldehyde
This synthetic approach involves the reduction of the aldehyde functional group to a primary alcohol, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q1: My reaction is incomplete, and I still see the starting aldehyde in my TLC/LC-MS. What could be the problem?
A1: Incomplete reduction is a common issue. Here are several potential causes and their solutions:
-
Insufficient Reducing Agent: The molar equivalent of the reducing agent may be too low. While a 1:1 stoichiometry is often cited, it's common to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Reagent Quality: Hydride reducing agents like NaBH₄ and LiAlH₄ can decompose over time, especially if not stored under anhydrous conditions. Use a fresh bottle of the reagent or test the activity of your current stock on a known, reactive aldehyde.
-
Low Reaction Temperature: While some reductions proceed well at room temperature, others may require gentle heating to go to completion. Conversely, if the reaction is typically run at 0°C, allowing it to warm to room temperature for the final phase might be necessary.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.
Q2: I'm using LiAlH₄ and my yield is very low with a complex mixture of products. What happened?
A2: Lithium aluminum hydride is a very powerful reducing agent and is highly reactive.
-
Presence of Water: LiAlH₄ reacts violently with water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Any moisture will quench the reagent and can lead to side reactions.[1]
-
Reaction with Halogens: While generally stable, under certain conditions, highly reactive reducing agents can potentially react with aryl halides, leading to dehalogenation. This is less common with NaBH₄.
Q3: Are there any other potential side products from the reduction of 2-bromo-3-iodobenzaldehyde?
A3: For a straightforward reduction of an aromatic aldehyde, the side product profile is generally simple. Besides the unreacted starting material, potential impurities could include:
-
Solvent Adducts: Depending on the solvent and workup conditions, solvent molecules may form adducts with the product or intermediates.
-
Over-reduction Products: This is unlikely with 2-bromo-3-iodobenzaldehyde as there are no other easily reducible functional groups. However, if other sensitive functional groups are present on a more complex substrate, their reduction could be a competing pathway, especially with a strong reducing agent like LiAlH₄.[1]
Route 2: Grignard Reaction of 1-Bromo-2-iodo-3-methoxymethylbenzene (or similar precursor) with Formaldehyde
This route involves the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by its reaction with formaldehyde to yield the desired primary alcohol.
Q1: My Grignard reaction failed to initiate. What should I do?
A1: This is a very common issue. The formation of the Grignard reagent is sensitive to several factors:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing it in a mortar and pestle (in a dry environment), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere.
-
Purity of the Aryl Halide: The starting aryl halide must be pure and dry.
Q2: My reaction produced a significant amount of a high-molecular-weight side product. What is it and how can I avoid it?
A2: The most common side product in Grignard reactions is the homocoupling or Wurtz-type product, where two molecules of the starting aryl halide couple to form a biaryl compound.[3][4] In this case, it would be a tetrasubstituted biphenyl.
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide and minimizes its reaction with the newly formed Grignard reagent.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Control the temperature to maintain a gentle reflux. Overheating can promote the Wurtz coupling side reaction.[3]
-
Solvent Choice: While THF is common, in some cases, other ether solvents like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) might give better results and reduce homocoupling.[3]
Q3: I have a low yield of the desired alcohol, and I recovered a significant amount of what appears to be 1-bromo-2-iodobenzene (or a related deprotected starting material). What could be the cause?
A3: This suggests that the Grignard reagent, once formed, was quenched before it could react with the formaldehyde.
-
Reaction with Protic Species: The Grignard reagent is a strong base and will be quenched by any source of protons, including water, alcohols, or even acidic protons on the starting material or solvent.[2] Ensure all reagents and solvents are scrupulously dry.
-
Reaction with Oxygen: Grignard reagents can react with oxygen. Maintaining an inert atmosphere throughout the reaction is crucial.[2]
-
Enolizable Carbonyl: While formaldehyde is not enolizable, if another aldehyde or ketone with alpha-protons were used, the Grignard reagent could act as a base, leading to enolization instead of nucleophilic addition.[2]
Summary of Potential Side Products
| Synthetic Route | Potential Side Product/Impurity | Structure (if applicable) | Reason for Formation |
| Reduction | 2-Bromo-3-iodobenzaldehyde | Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. |
| Grignard | 3,3'-Diiodo-2,2'-dibromo-biphenyl | Homocoupling Product | Reaction of the Grignard reagent with the unreacted aryl halide (Wurtz-type reaction).[3][4] |
| Grignard | 1-Bromo-2-iodobenzene | Quenched Grignard Reagent | Reaction of the Grignard reagent with trace amounts of water or other protic species.[2] |
| Grignard | (2-Bromo-3-iodophenyl)methoxide | Reaction with Oxygen | Reaction of the Grignard reagent with atmospheric oxygen.[2] |
Experimental Protocols
The following are generalized experimental protocols for the two main synthetic routes. Note: These are illustrative and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Reduction of 2-Bromo-3-iodobenzaldehyde with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reaction with Formaldehyde
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of the aryl halide (e.g., 1-bromo-2-iodo-3-(methoxymethyl)benzene, 1.0 eq) in anhydrous THF. Add a small portion of the aryl halide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, gray solution.
-
Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0°C. In a separate flask, prepare a source of anhydrous formaldehyde (e.g., by cracking paraformaldehyde). Pass the gaseous formaldehyde over the surface of the stirred Grignard solution. Alternatively, a solution of an appropriate formaldehyde equivalent can be used.
-
Quenching: After the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Workup: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating the logical relationships and workflows discussed.
Caption: Troubleshooting workflow for incomplete aldehyde reduction.
Caption: Strategies to minimize the formation of homocoupling side products.
References
Technical Support Center: Purification of (2-Bromo-3-iodophenyl)methanol by Column Chromatography
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of (2-Bromo-3-iodophenyl)methanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification of halogenated aromatic compounds.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a gram scale.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (typically 230-400 mesh)
-
Technical grade solvents (e.g., Hexane, Ethyl Acetate)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection:
-
Determine the optimal solvent system using Thin-Layer Chromatography (TLC). Start with a low polarity mixture, such as 10% Ethyl Acetate (EtOAc) in Hexane.
-
Adjust the solvent ratio until the desired compound has an Rf value between 0.15 and 0.35 for optimal separation[1].
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be at least 50 times the mass of the crude product to prevent overloading[2].
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the silica bed never runs dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the potential for halogenated benzyl alcohols to degrade on acidic silica, dry loading is often preferred[3][4][5][6].
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 5-10 times the mass of the crude product) to the solution[5].
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained[5].
-
Carefully add the silica-adsorbed sample to the top of the packed column. Add a protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin eluting the sample. Maintain a consistent flow rate.
-
Collect the eluate in fractions using test tubes or flasks.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate)[6].
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
Question: My product is co-eluting with an impurity, resulting in poor separation.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal for resolving compounds with similar Rf values[2].
-
Solution: Re-optimize the eluent using TLC. Test different solvent combinations. For aromatic compounds, adding toluene to the mobile phase can sometimes improve separation due to π-π stacking interactions[2]. A less polar eluent system will increase retention and may improve separation between closely running spots[1].
-
-
Possible Cause 2: Column Overload. Loading too much sample relative to the amount of silica gel will cause band broadening and poor separation[2][7].
-
Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica-to-sample mass ratio of at least 50:1[2].
-
-
Possible Cause 3: Poor Column Packing. An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and co-elution.
-
Solution: Ensure the silica is packed as a uniform bed without any air bubbles or cracks. The slurry packing method is generally reliable.
-
Question: The product appears to be decomposing on the column, leading to low recovery.
-
Possible Cause: Compound Instability on Silica Gel. Halogenated compounds and benzyl alcohols can be sensitive to the acidic nature of standard silica gel, leading to degradation[3][4][6].
-
Solution 1: Deactivate the Silica Gel. Before packing, prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine or another non-nucleophilic base to neutralize the acidic silanol groups[6].
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil[3].
-
Solution 3: Minimize Contact Time. Run the column more quickly by using a slightly more polar eluent or by applying more pressure. This reduces the time the compound spends in contact with the silica[6].
-
Question: The product is not eluting from the column, even after passing a large volume of solvent.
-
Possible Cause: The Product is Highly Polar. The chosen eluent system may be too non-polar to move the compound down the column[3].
-
Solution: Significantly increase the polarity of the eluent. A "flush" with a very polar solvent, such as 10-20% methanol in ethyl acetate, can be used to elute highly retained compounds at the end of the purification[6]. Always check the first few fractions, as the compound may have eluted in the solvent front if the initial solvent system was too polar[3].
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound? A1: A good starting point for a polar aromatic compound like this is a mixture of hexane and ethyl acetate. Based on TLC analysis of similar compounds, begin with a low polarity mixture such as 5-10% ethyl acetate in hexane and gradually increase the polarity to achieve the desired Rf value[8].
Q2: How can I tell if my compound is unstable on silica gel? A2: A simple test is to spot your crude mixture on a TLC plate, then let it sit for 30-60 minutes before eluting. If new spots appear or the original spot streaks or fades compared to a freshly spotted plate, your compound may be unstable on silica. This is a form of 2D TLC analysis[3].
Q3: Should I use wet or dry loading for my sample? A3: For compounds that might be unstable on silica or have poor solubility in the eluent, dry loading is recommended[5]. It ensures the sample is introduced to the column in a narrow, uniform band, which can improve resolution, and it avoids using a strong dissolution solvent that could interfere with the separation[5].
Q4: My product is streaking down the TLC plate and the column. What can I do? A4: Streaking is often a sign of compound interaction with the acidic silica gel, especially for polar compounds like alcohols[6]. To mitigate this, you can add a small amount (e.g., 1%) of a polar modifier like acetic acid or triethylamine to your eluent, depending on the nature of your compound. For an alcohol, neutralizing the silica with triethylamine is often effective[6].
Data Presentation
Table 1: Potential Solvent Systems for Column Chromatography
| Solvent System | Polarity | Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting system. The ratio is adjusted to achieve an optimal Rf value. |
| Hexane / Dichloromethane | Low to Medium | Offers different selectivity compared to ethyl acetate; can be useful if separation is poor in Hexane/EtOAc. |
| Toluene / Ethyl Acetate | Medium | Toluene can provide unique selectivity for aromatic compounds through π-π interactions, potentially resolving difficult separations[2]. |
Table 2: Typical Rf Values for Related Halogenated Aromatic Compounds
| Compound Type | Typical Eluent | Approximate Rf Value |
| Bromophenyl propanamide derivative | 4% EtOAc in Hexane | 0.35[8] |
| Substituted Phenols | 20-30% EtOAc in Hexane | 0.44 - 0.58[9] |
| Phenyl-substituted quinolinone | 50% EtOAc in Hexane | 0.22 - 0.46[10] |
| Note: These values serve as a guide. The exact Rf for this compound must be determined experimentally. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
troubleshooting guide for failed (2-Bromo-3-iodophenyl)methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-Bromo-3-iodophenyl)methanol, a critical intermediate for researchers in drug development and materials science. The primary focus is on the common synthetic route involving the reduction of 2-bromo-3-iodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reduction of 2-bromo-3-iodobenzaldehyde.[1][2][3] The reducing agent of choice for this transformation is typically sodium borohydride (NaBH₄) due to its selectivity for aldehydes and ketones and its operational simplicity.[3][4]
Q2: My reaction is complete, but the yield of this compound is very low. What are the potential causes?
A2: Low yields can stem from several factors:
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Sub-optimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Reagent quality: Ensure the sodium borohydride is fresh and has not been deactivated by moisture.
-
Work-up issues: Inefficient extraction or product decomposition during purification can lead to material loss.
-
Side reactions: The formation of byproducts, such as dehalogenated species, can consume the starting material and reduce the yield of the desired product.
Q3: I am observing significant amounts of impurities in my final product. What are the likely side reactions?
A3: A common side reaction in the reduction of halogenated benzaldehydes is dehalogenation, where a bromine or iodine atom is replaced by a hydrogen atom.[5] Given the reactivity of aryl halides, particularly iodides, this can occur under certain reducing conditions.[6] Over-reduction to the corresponding toluene derivative is also a possibility, though less likely with a mild reducing agent like NaBH₄ under controlled conditions.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (2-bromo-3-iodobenzaldehyde) on a TLC plate, you can visualize the consumption of the aldehyde and the formation of the more polar alcohol product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the reduction of 2-bromo-3-iodobenzaldehyde.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient Reducing Agent: The molar ratio of NaBH₄ to the aldehyde may be too low. | Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the starting aldehyde. |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. | |
| Deactivated Reducing Agent: Sodium borohydride is sensitive to moisture. | Use a freshly opened container of NaBH₄ or ensure it has been stored in a desiccator. | |
| Low Yield | Sub-optimal Solvent: The choice of solvent can influence the reaction rate and work-up efficiency. | Methanol or ethanol are commonly used and effective solvents for NaBH₄ reductions. |
| Inefficient Work-up: Product may be lost during extraction. | Ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x). | |
| Product Volatility: While not highly volatile, some product may be lost during solvent removal. | Use a rotary evaporator at a moderate temperature and reduced pressure. | |
| Formation of Impurities (Observed by NMR or LC-MS) | Dehalogenation: Reduction of the C-Br or C-I bond. | Use a less reactive reducing agent or milder reaction conditions. Avoid prolonged reaction times or excessive heating. |
| Over-reduction: Reduction of the aromatic ring (less common with NaBH₄). | Ensure the reaction temperature is controlled and a milder reducing agent is used. | |
| Oxidation of Aldehyde: The starting aldehyde may have oxidized to carboxylic acid prior to the reaction. | Use freshly purified 2-bromo-3-iodobenzaldehyde. | |
| Purification Challenges | Co-elution of Impurities: Impurities may have similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Product is an Oil: Difficulty in handling and isolating a non-crystalline product. | If the product is an oil, ensure all solvent is removed under high vacuum. Purification by column chromatography is generally effective. |
Experimental Protocol: Reduction of 2-bromo-3-iodobenzaldehyde
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2-bromo-3-iodobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-3-iodobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water.
-
Adjust the pH of the mixture to ~7 by the dropwise addition of 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Pathway
References
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
preventing dehalogenation in reactions with (2-Bromo-3-iodophenyl)methanol
Welcome to the technical support center for reactions involving (2-Bromo-3-iodophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, particularly dehalogenation, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where a halogen atom (in this case, bromine or iodine) on the phenyl ring is replaced by a hydrogen atom.[1][2] This is problematic as it leads to the formation of undesired byproducts, such as (2-bromophenyl)methanol, (3-iodophenyl)methanol, or even just phenylmethanol, which reduces the yield of your target molecule and complicates the purification process.[1]
Q2: Which halogen is more susceptible to dehalogenation on this compound?
A2: The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond.[1][3][4][5] Consequently, the iodine atom at the 3-position is more prone to both the desired reaction (e.g., oxidative addition in cross-coupling) and the undesired dehalogenation side reaction compared to the bromine atom at the 2-position.[3][4][5]
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The main culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can then react with the aryl halide to produce the dehalogenated byproduct. Several factors can contribute to the formation of Pd-H species:
-
The Base: Strong bases, particularly alkoxides, can act as hydride donors.[3]
-
The Solvent: Protic solvents like alcohols and even trace amounts of water can be a source of hydrides.[1][3] Solvents like DMF can also promote dehalogenation.[1][6]
-
The Catalyst System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[1]
-
Reaction Temperature: High temperatures can increase the likelihood of dehalogenation.[3]
Q4: Can I selectively react at the iodine position without affecting the bromine?
A4: Yes, the difference in reactivity between the C-I and C-Br bonds allows for selective cross-coupling reactions at the more reactive iodine position.[4][5] By carefully choosing milder reaction conditions, you can favor the reaction at the C-4 position of similar dihalogenated pyridines, leaving the C-2 bromine intact for subsequent transformations.[4] This principle is applicable to this compound.
Troubleshooting Guides
Issue: Significant Dehalogenation Observed
If you are observing a high percentage of dehalogenated byproducts in your reaction, consult the following troubleshooting guide. The general approach is to modify the reaction conditions to disfavor the formation of palladium-hydride species and to promote the desired cross-coupling pathway.
Troubleshooting Workflow
Figure 1. A systematic workflow for troubleshooting dehalogenation.
1. Modify the Base:
-
Problem: The base you are using may be too strong or acting as a hydride source. Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are known to promote dehalogenation.[3]
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates and carbonates are generally good choices.
| Base Type | Recommended Alternatives | Rationale |
| Strong Alkoxides (e.g., NaOEt, KOtBu) | K₃PO₄, Cs₂CO₃, K₂CO₃ | These are less likely to act as hydride donors and are effective in many cross-coupling reactions.[2][3] |
2. Change the Ligand:
-
Problem: The ligand on your palladium catalyst may not be optimal for promoting the desired reductive elimination over the dehalogenation pathway.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the desired C-C bond formation.
| Ligand Type | Recommended Alternatives | Rationale |
| Simple Phosphines (e.g., PPh₃) | Buchwald ligands (e.g., XPhos, SPhos), NHC ligands (e.g., IPr) | Bulky, electron-rich ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2] |
3. Switch the Solvent:
-
Problem: Your solvent could be a source of hydrides. Protic solvents like alcohols are a common cause.[3] DMF has also been observed to promote dehalogenation.[1][6]
-
Solution: Use a non-polar, aprotic solvent.
| Solvent Type | Recommended Alternatives | Rationale |
| Protic (e.g., alcohols) or DMF | Toluene, Dioxane, THF | These solvents are less likely to act as hydride sources.[2][6] |
4. Lower the Temperature:
-
Problem: High reaction temperatures can increase the rate of dehalogenation.[3]
-
Solution: Carefully lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the formation of byproducts.
5. Re-evaluate the Catalyst:
-
Problem: A highly active catalyst might be promoting the undesired side reaction.
-
Solution: Consider using a pre-catalyst that forms the active Pd(0) species more slowly and in a more controlled manner.
Issue: Lack of Selectivity in Reactions with this compound
When aiming for a selective reaction at the iodine position, a lack of selectivity can lead to a mixture of products.
Troubleshooting Selectivity
Figure 2. Troubleshooting workflow for improving reaction selectivity.
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at a lower temperature (e.g., room temperature to 60 °C). | The energy barrier for oxidative addition at the C-Br bond is higher than at the C-I bond. Lower temperatures will favor the reaction at the more reactive iodine site. |
| Catalyst System | Use a less active palladium catalyst, for example, by avoiding highly electron-rich and bulky ligands initially. | A very active catalyst might overcome the reactivity difference between the two halogens. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the bromine position. | Prolonged reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Br bond.[3] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 3-position (iodine) of this compound.
Reaction Scheme
Figure 3. General scheme for selective Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[2]
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Heck Reaction with Minimized Dehalogenation
This protocol outlines a general procedure for a Heck reaction, for instance with an acrylate, while minimizing dehalogenation. The reaction is expected to be more favorable at the more reactive C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃ or a more specialized ligand if dehalogenation is severe)
-
Base (e.g., K₂CO₃ or Et₃N, 2 equiv)[7]
-
Solvent (e.g., Toluene or DMF - use Toluene if dehalogenation is a concern)[1][8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand.
-
Add the solvent, followed by the base and the alkene.
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate.
-
Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of Di-halogenated Arenes
Welcome to the technical support center for catalyst selection in the efficient cross-coupling of di-halogenated arenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the cross-coupling of di-halogenated arenes, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst. - Poor Substrate Solubility: The di-halogenated arene may not be soluble in the chosen solvent, hindering the reaction.[1] - Slow Oxidative Addition: Particularly with aryl chlorides, the initial step of the catalytic cycle can be slow.[2][3] - Inappropriate Base: The base may be too weak to facilitate the catalytic cycle effectively. | - Use a Pre-catalyst: Employ well-defined precatalysts like Pd G3 or G4 for phosphine ligands or PEPPSI™ precatalysts for NHC ligands to ensure reliable generation of the active catalyst. - Screen Solvents: Test a range of solvents, including aprotic options like dioxane, THF, or toluene. For poorly soluble substrates, consider higher boiling point solvents like 1,2-dichlorobenzene.[1][4] - Increase Temperature: Carefully increasing the reaction temperature can accelerate slow oxidative addition.[4] - Optimize Base: Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[3][4] For Buchwald-Hartwig aminations, NaOtBu can increase reaction rates, but Cs₂CO₃ offers better functional group tolerance.[5] |
| Formation of Mono-arylated Product Instead of Di-arylated Product | - Insufficient Equivalents of Coupling Partner: The stoichiometry of the nucleophile may be limiting. - Catalyst System Favors Mono-coupling: The ligand and solvent combination may promote dissociation of the catalyst from the mono-arylated intermediate before a second oxidative addition can occur.[6][7] | - Increase Equivalents: Use a slight excess of the nucleophilic coupling partner. - Ligand Selection: Employ bulky, electron-rich ligands such as PtBu₃, RuPhos, or N-heterocyclic carbenes (NHCs) like IPr, which are known to promote difunctionalization.[6][7] - Solvent Choice: Aromatic and chlorinated solvents tend to favor diarylation over polar, oxygen-containing solvents like THF.[8][9] |
| Formation of Di-arylated Product Instead of Mono-arylated Product | - Highly Reactive Catalyst System: The catalyst may be too active, leading to rapid second coupling. - "Ring-Walking": The PdL complex can remain associated with the mono-arylated product and undergo an intramolecular oxidative addition, leading to the diarylated product.[6][7] | - Ligand Modification: Use less bulky ligands. - Solvent Effects: In some cases, polar, oxygen-containing solvents can favor mono-arylation by promoting the displacement of the Pd(0) complex from the mono-coupled product.[8][9] - Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the nucleophilic coupling partner. |
| Poor Site-Selectivity (Regioselectivity) with Identical Halogens | - Similar Electronic and Steric Environment: The two halogen atoms are in electronically and sterically similar positions, leading to a mixture of isomers.[10] - Inappropriate Catalyst Control: The chosen catalyst system may not be able to effectively differentiate between the two positions. | - Ligand-Controlled Selectivity: Sterically hindered ligands can direct the coupling to a specific position. For instance, very bulky NHC ligands have been shown to promote C4-coupling of 2,4-dichloropyridines. - Catalyst Speciation: Varying the palladium-to-ligand ratio can switch between mononuclear and cluster catalysis, which can invert site-selectivity.[11] - Ligand-Free Conditions: In some cases, ligand-free conditions, such as "Jeffery" conditions, can dramatically enhance selectivity. |
| Significant Dehalogenation Side Product | - Presence of a Proton Source: Trace amounts of water or alcohol can lead to protonolysis of the organopalladium intermediate.[12] - β-Hydride Elimination: This can be an issue with certain alkyl coupling partners.[3] - Base-Induced Decomposition: Some bases can act as hydride sources. | - Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[4] - Optimize Base: Switch to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[4] - Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands, which can suppress dehalogenation.[4] - Protecting Groups: For N-H containing heterocycles, protecting the nitrogen can suppress dehalogenation.[12] |
| Reaction Stalls or Catalyst Decomposes (e.g., formation of palladium black) | - Air Sensitivity: Cross-coupling reactions, while often robust, can be sensitive to oxygen, leading to catalyst decomposition. - High Temperature: Prolonged heating at high temperatures can lead to catalyst degradation. - Ligand Dissociation: In some cases, the ligand can dissociate from the metal center, leading to inactive palladium species. | - Degas Solvents and Reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen.[13] - Use a Pre-catalyst: Pre-catalysts are often more air-stable and lead to more consistent results. - Optimize Temperature: Run the reaction at the lowest effective temperature. - Add Excess Ligand: A slight excess of the ligand relative to the palladium source can sometimes improve catalyst stability. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst for my di-halogenated arene?
A1: The choice of catalyst depends on several factors, including the nature of the halogens, the desired outcome (mono- vs. di-coupling), and the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
For Mono-arylation: Generally, less bulky ligands and careful control of stoichiometry are preferred.
-
For Di-arylation: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective as they promote the second oxidative addition step.[6][7]
-
For Challenging Substrates (e.g., aryl chlorides): More active catalyst systems, often employing bulky electron-rich ligands, are typically required to facilitate the difficult oxidative addition step.[2]
-
For Site-Selectivity: The choice of ligand can be critical. Sterically demanding ligands can direct the reaction to the less hindered halogen.[14] In some cases, switching from a mononuclear palladium catalyst to a palladium cluster or nanoparticle catalyst can invert the site-selectivity.[11]
Q2: What is the general reactivity trend for halogens in cross-coupling reactions?
A2: The general order of reactivity for halogens in oxidative addition to a Pd(0) center is I > Br > Cl >> F.[11] This trend is based on the carbon-halogen bond dissociation energies. This inherent reactivity difference can be exploited for selective mono-functionalization of di-haloarenes containing different halogens (e.g., coupling at an iodo- position in the presence of a chloro- position).
Q3: How does the choice of solvent affect the selectivity of the reaction?
A3: The solvent can have a profound impact on selectivity. For instance, in the cross-coupling of dibromoarenes, polar, oxygen-containing solvents like THF can promote mono-arylation.[8][9] This is because the solvent or the halide byproduct (e.g., bromide anion) can displace the palladium catalyst from the mono-coupled product, preventing the second coupling event.[8][9] In contrast, aromatic and chlorinated solvents often favor di-arylation.[8][9]
Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki and Sonogashira)?
A4: While there is some overlap, it is generally necessary to optimize the catalyst system for each specific type of cross-coupling reaction. For example, Sonogashira couplings often require a copper co-catalyst, although copper-free conditions have been developed.[15][16] Buchwald-Hartwig aminations have their own set of preferred ligands and bases that are optimized for C-N bond formation.[5][17] It is always best to consult literature precedents for the specific transformation you are trying to achieve.
Q5: My reaction is giving a complex mixture of products. What are the first troubleshooting steps I should take?
A5: A complex product mixture can arise from several issues. Here are some initial steps to take:
-
Analyze the Byproducts: Identify the major byproducts (e.g., by GC-MS or LC-MS). This can provide clues about the problematic reaction step (e.g., dehalogenation, homocoupling).
-
Re-evaluate Reaction Conditions:
-
Temperature: Try lowering the reaction temperature to minimize side reactions.
-
Base: The base might be too strong or incompatible with your substrates. Consider screening weaker or different types of bases.[4]
-
Solvent: Ensure the solvent is dry and degassed.
-
-
Check Reagent Purity: Impure starting materials or reagents can lead to unexpected side reactions.
-
Simplify the System: If possible, try the reaction with a simpler, model substrate to ensure your catalyst system is active and your general procedure is sound before moving to your more complex di-halogenated arene.[3]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of a Di-halogenated Arene:
Note: This is a general guideline. Specific conditions should be optimized for each substrate.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the di-halogenated arene (1.0 eq.), the boronic acid or ester (1.1 to 2.2 eq., depending on desired mono- or di-coupling), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the ligand (if not using a pre-coordinated catalyst, e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvent (e.g., dioxane, toluene, or THF/water mixture) is added via syringe.[4]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.[4]
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision flowchart for initial catalyst and condition selection.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on the Reactivity of (2-Bromo-3-iodophenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the impact of solvent selection on the reactivity of (2-Bromo-3-iodophenyl)methanol, a versatile building block in organic synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound in cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Therefore, the carbon-iodine (C-I) bond in this compound is significantly more reactive than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for selective functionalization at the 3-position (iodine) under milder conditions, leaving the 2-position (bromine) available for subsequent transformations.
Q2: How does solvent polarity influence the chemoselectivity of cross-coupling reactions with dihaloarenes like this compound?
A2: Solvent polarity can have a profound impact on the chemoselectivity of cross-coupling reactions. While the inherent reactivity of the C-I bond favors initial reaction at that site, the choice of solvent can sometimes modulate this selectivity. In some Suzuki-Miyaura couplings of dihaloarenes, polar solvents have been observed to influence the catalytic cycle, potentially affecting the ratio of mono- to di-substituted products.[1][2][3] The interplay between the solvent, halide byproducts, and the ligand can alter the catalyst's behavior.[1][2]
Q3: Can I perform a sequential cross-coupling on both the iodine and bromine positions?
A3: Yes, sequential cross-coupling is a common and powerful strategy with this substrate. The more reactive C-I bond can be functionalized first under milder conditions. Subsequently, the less reactive C-Br bond can be reacted under more forcing conditions, such as higher temperatures or with a more active catalyst system. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biaryl and other conjugated systems.
Q4: What is the role of the benzylic alcohol in the reactivity of this compound?
A4: The benzylic alcohol is a key functional group that can undergo oxidation to the corresponding aldehyde. This transformation is sensitive to the choice of oxidant and solvent. Additionally, the hydroxyl group can be a nucleophile in intramolecular cyclization reactions, especially after one of the halogen atoms has been functionalized with a suitable reaction partner.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reagents | Ensure all components (substrate, boronic acid, base, and catalyst) are soluble in the chosen solvent system. For Suzuki reactions, a mixture of a nonpolar aprotic solvent (e.g., Toluene, 1,4-Dioxane) and a polar protic solvent (e.g., Water, Ethanol) is often used to dissolve both the organic and inorganic reagents.[4] |
| Catalyst Deactivation | Use freshly distilled and degassed solvents to minimize oxygen, which can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Transmetalation | The choice of base is crucial and solvent-dependent. For aprotic solvents like dioxane or THF, inorganic bases such as K₃PO₄ or Cs₂CO₃ are often effective. In protic solvents, bases like Na₂CO₃ or K₂CO₃ are common. |
| Low Reaction Temperature | While milder temperatures favor selective coupling at the iodine, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely to avoid side reactions. |
Issue 2: Poor Selectivity in Mono-functionalization
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | To selectively target the C-I bond, use milder conditions. This includes lower reaction temperatures (room temperature to 60 °C) and shorter reaction times. |
| Highly Active Catalyst | A very active catalyst system (e.g., with highly electron-rich and bulky ligands) may not effectively differentiate between the C-I and C-Br bonds. Consider using a less active catalyst for the initial coupling. |
| Solvent Effects | In some systems, polar solvents can decrease selectivity.[1][2] Consider screening less polar solvents like toluene or THF for the initial selective coupling. |
Issue 3: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Alkyne (Glaser Coupling) | If using a copper co-catalyst, ensure rigorous exclusion of oxygen. Alternatively, employ a copper-free Sonogashira protocol.[5] |
| Poor Solubility | The solubility of all components, including the copper acetylide intermediate, is critical. Polar aprotic solvents like DMF or THF can be effective. Non-polar solvents like toluene have also been shown to work well in some systems. |
| Ineffective Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base often serves as the solvent as well. Ensure the base is of high purity and dry. |
Issue 4: Inefficient Oxidation of the Benzylic Alcohol
| Potential Cause | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid | Reduce the reaction time and/or temperature. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
| Inappropriate Solvent | The choice of solvent depends on the oxidant. For some systems using bis(methanesulfonyl) peroxide, dichloromethane is the solvent of choice, as more polar solvents can lead to side reactions.[6] For other oxidants like KMnO₄, solvent-free conditions can be highly effective and selective for benzylic alcohols. |
| Incomplete Conversion | Ensure the oxidant is fresh and active. If solubility is an issue, consider a solvent that dissolves both the substrate and the oxidant effectively. For heterogeneous oxidations, vigorous stirring is essential. |
Data Presentation
The following tables summarize representative solvent effects on common reactions involving aryl halides analogous to this compound. Please note that optimal conditions for this compound may require specific optimization.
Table 1: Solvent Effects on the Yield of Sonogashira Coupling of Aryl Halides
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Reference Analogue |
| 1 | Toluene | 2.4 | 93 | Aryl Iodide |
| 2 | THF | 7.6 | 63 | Aryl Iodide |
| 3 | MeCN | 37.5 | 64 | Aryl Iodide |
| 4 | DME | 7.2 | 49 | Aryl Iodide |
| 5 | 1,4-Dioxane | 2.2 | 51 | Aryl Iodide |
| 6 | DMF | 36.7 | 20 | β-bromoporphyrin |
| 7 | Toluene | 2.4 | 70 | β-bromoporphyrin |
Table 2: Solvent Effects on the Oxidation of Benzylic Alcohols
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| 1 | KMnO₄ | Solvent-free | Room Temp | 95 | 4-Bromobenzyl alcohol |
| 2 | NaOCl/Silica gel | CH₂Cl₂ | Reflux | 98 | 4-Chlorobenzyl alcohol |
| 3 | Air/Ru(0) on Alumina | Solvent-free | 90 | 62 (conversion) | Benzyl alcohol |
| 4 | Bis(methanesulfonyl) peroxide | CH₂Cl₂ | -20 to 0 | 85 | Substituted benzyl alcohol |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the Iodine Position
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (3 mol%)
-
Triethylamine (Et₃N) or Tetrahydrofuran (THF) as solvent
-
Amine base (e.g., Et₃N or DIPEA, if THF is the solvent)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidation of this compound to the Aldehyde
This protocol provides a general method for the oxidation of the benzylic alcohol to the corresponding aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Oxidizing agent (e.g., MnO₂, PCC, or Dess-Martin periodinane)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Add the oxidizing agent portion-wise with stirring at room temperature (or as required by the specific oxidant).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidant residues, washing with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Phenylmethanol Reactions
Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving ortho-substituted phenylmethanols. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and modification of ortho-substituted phenylmethanols, providing targeted solutions to overcome sterically hindered reaction centers.
Etherification Reactions (e.g., Williamson Ether Synthesis)
Q1: My Williamson ether synthesis with an ortho-substituted phenylmethanol is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Williamson ether synthesis with sterically hindered alcohols are common and often due to the alkoxide acting as a base, leading to E2 elimination of the alkyl halide, rather than acting as a nucleophile.[1]
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is often more effective than hydroxides.[2] For phenols, a weaker base like potassium carbonate (K₂CO₃) can be sufficient.[2]
-
Alkyl Halide: Ensure you are using a primary alkyl halide. Secondary and tertiary halides will preferentially undergo elimination.[1]
-
Solvent: Use a polar apathetic solvent such as THF or DMF to dissolve the alkoxide and facilitate the SN2 reaction.[2]
-
Temperature: While heating can increase the reaction rate, excessive heat can favor elimination. Optimize the temperature, starting at room temperature and gradually increasing if necessary.[2]
-
Catalyst: In some cases, the addition of a catalytic amount of iodide salt can improve the rate of reaction by in-situ formation of a more reactive alkyl iodide.[1]
Q2: I am observing significant starting material recovery even after prolonged reaction times. What can I do?
A2: This indicates that the activation energy for the desired substitution is not being overcome, likely due to the steric bulk around the hydroxyl group.
Troubleshooting Steps:
-
Increase Temperature: Carefully increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier.[3]
-
Use a More Reactive Electrophile: If possible, switch from an alkyl chloride or bromide to an alkyl iodide, which is a better leaving group.
-
Alternative Methods: For particularly hindered systems, consider alternative etherification methods such as the Mitsunobu reaction or reductive etherification.[4]
Esterification Reactions
Q1: My Fischer esterification of an ortho-substituted phenylmethanol is failing. Why is this happening?
A1: Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance. The bulky ortho-substituents can prevent the nucleophilic attack of the alcohol on the protonated carboxylic acid. Furthermore, the acidic conditions and heat can lead to dehydration (elimination) of the sterically hindered secondary alcohol.
Troubleshooting Steps:
-
Use a Milder, Non-Acidic Method: For sterically hindered alcohols, it is highly recommended to use alternative esterification methods that do not rely on strong acids and high temperatures.
-
Steglich Esterification: This method uses DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the carboxylic acid under mild conditions. It is well-suited for sterically demanding substrates.
-
Acylation with Acid Chlorides/Anhydrides: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), acid chlorides or anhydrides react readily with hindered alcohols.[5][6]
-
Q2: I am attempting an acylation with an acid chloride and a hindered ortho-substituted phenylmethanol, but the reaction is sluggish. How can I accelerate it?
A2: The nucleophilicity of the hindered hydroxyl group is likely reduced, and the electrophilic center of the acid chloride may be sterically shielded.
Troubleshooting Steps:
-
Use a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP acts as a more nucleophilic acyl transfer agent.
-
More Potent Catalytic Systems: For extremely hindered systems, consider using more potent catalysts like 1-methylimidazole.[7][8]
-
Increase Reaction Temperature: Cautiously increasing the temperature can help overcome the activation energy barrier.[3]
-
Solvent Selection: Non-polar, aprotic solvents are generally preferred. In some cases, solvent-free conditions have proven successful.[3][6]
Mitsunobu Reaction
Q1: The Mitsunobu reaction with my bulky ortho-substituted secondary phenylmethanol is giving a low yield of the desired inverted product. What are the common pitfalls?
A1: The Mitsunobu reaction can be challenging with sterically hindered alcohols. The formation of the key alkoxyphosphonium salt intermediate can be slow, and side reactions can compete with the desired SN2 displacement.[9]
Troubleshooting Steps:
-
Choice of Azodicarboxylate: For sterically hindered alcohols, traditional reagents like DEAD (diethyl azodicarboxylate) may be less effective. Consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP), which forms a more basic betaine intermediate, facilitating the activation of less acidic and bulky alcohols.[4]
-
Acidic Nucleophile: Ensure your nucleophile (e.g., carboxylic acid) is sufficiently acidic (pKa < 13) to protonate the betaine intermediate.[10][11] Using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve yields for hindered alcohols.[9]
-
Reaction Concentration and Sonication: For sluggish reactions with hindered substrates, increasing the reaction concentration in combination with sonication has been shown to significantly accelerate the coupling.[1]
-
Solvent: Anhydrous THF or dichloromethane are crucial for the success of the reaction.[4]
-
Reagent Stoichiometry: Using a slight excess (e.g., 1.5 equivalents) of the phosphine and azodicarboxylate can help drive the reaction to completion.[4]
Buchwald-Hartwig Amination
Q1: I am having trouble with the Buchwald-Hartwig amination of a halide derived from an ortho-substituted phenylmethanol. What are the key parameters to optimize?
A1: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent, especially with sterically demanding substrates.
Troubleshooting Steps:
-
Ligand Selection: This is often the most critical parameter. For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally required. Ligands like XPhos have been shown to be effective in challenging coupling reactions.[12] Bidentate phosphine ligands like BINAP and DPPF can also be effective.[13]
-
Choice of Halide: The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. Aryl chlorides can be particularly challenging and may require more specialized catalyst systems.[12][14]
-
Base Selection: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12] The choice of base can be substrate-dependent and may require screening.
-
Solvent: Toluene, dioxane, and THF are common solvents. The choice can affect the solubility of the reagents and the stability of the catalytic species.[14][15]
-
Temperature: Reaction temperatures typically range from 80-100 °C.[12]
Data Presentation: Comparative Reaction Conditions and Yields
The following tables provide a summary of reaction conditions and yields for key transformations of sterically hindered alcohols, including ortho-substituted phenylmethanols.
Table 1: Comparison of Reagents for Mitsunobu Reaction of a Hindered Alcohol [4]
| Entry | Azodicarboxylate | Phosphine | Solvent | Time (h) | Yield (%) |
| 1 | DEAD | PPh₃ | THF | 72 | <10 |
| 2 | DIAD | PPh₃ | THF | 72 | <10 |
| 3 | ADDP | PPh₃ | THF | 24 | 75 |
| 4 | ADDP | PS-PPh₃ | THF | 16 | 85 |
Table 2: Acetylation of Alcohols with Acetic Anhydride under Solvent-Free Conditions [5][6]
| Entry | Substrate | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Benzyl alcohol | 60 | 7 | >99 |
| 2 | 4-Methylbenzyl alcohol | 60 | 8 | >99 |
| 3 | 4-Methoxybenzyl alcohol | 60 | 8 | >99 |
| 4 | 1-Phenylethanol | 60 | 20 | >99 |
| 5 | Diphenylmethanol | 60 | 20 | 98 |
Table 3: Optimization of Buchwald-Hartwig Amination with a Sterically Hindered Phosphine Ligand [12]
| Entry | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ / BINAP | Toluene | 16 | 0 |
| 2 | Pd(OAc)₂ / DPEphos | Toluene | 16 | 0 |
| 3 | Pd(OAc)₂ / XPhos | Toluene | 16 | 91 |
| 4 | Pd(OAc)₂ / XPhos | Dioxane | 16 | 95 |
Experimental Protocols
This section provides detailed methodologies for key reactions discussed in this support center.
Protocol 1: Williamson Ether Synthesis of an Ortho-Substituted Phenylmethanol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ortho-substituted phenylmethanol (1.0 eq)
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
Primary alkyl halide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ortho-substituted phenylmethanol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the primary alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation of a Sterically Hindered Ortho-Substituted Phenylmethanol
This protocol utilizes an acid anhydride and a catalytic amount of DMAP.
Materials:
-
Ortho-substituted phenylmethanol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the ortho-substituted phenylmethanol, dichloromethane, and triethylamine.
-
Add DMAP to the mixture.
-
Cool the solution to 0 °C and add the acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low-Yield Etherification
References
- 1. wise.fau.edu [wise.fau.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. scribd.com [scribd.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for Reactions Containing Triphenylphosphine Oxide (TPPO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from reaction mixtures often challenging?
A1: Triphenylphosphine oxide is a common byproduct in many widely used organic reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be problematic due to its high polarity, which often leads to co-elution with the desired product during column chromatography, and its tendency to be soluble in a range of organic solvents.[2] On a large scale, traditional chromatographic purification becomes impractical, making efficient, non-chromatographic removal methods highly desirable.[1][4]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for removing TPPO from a reaction mixture can be broadly categorized as follows:
-
Precipitation/Crystallization: This method relies on the low solubility of TPPO in non-polar solvents.[5] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," TPPO can be selectively precipitated and removed by filtration.[5]
-
Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[3][4][5][6] These complexes can then be easily filtered off.
-
Filtration through a Silica Plug: Due to its high polarity, TPPO strongly adsorbs to silica gel.[5][7][8] A short plug of silica can effectively retain the TPPO while allowing a less polar product to pass through.[5][7][8]
-
Chromatography: While challenging, column chromatography can be optimized to separate TPPO from the desired product.[9][10]
-
Scavenger Resins: Solid-supported reagents, such as Merrifield resin, can be used to bind with TPPO, which is then removed by filtration.[2][11]
Q3: How do I choose the most suitable method for my specific reaction?
A3: The optimal method for TPPO removal depends on several factors, including the properties of your desired product (polarity, stability), the reaction solvent, and the scale of the reaction. The following decision tree can serve as a general guide:
Troubleshooting Guides
Issue 1: My product co-precipitates with TPPO when using a non-polar solvent.
-
Solution 1: Optimize the Solvent System. Experiment with different ratios of the polar and non-polar solvents. A gradual addition of the non-polar anti-solvent can improve the selectivity of TPPO precipitation.
-
Solution 2: Control the Temperature. Slowly cooling the solution can promote the selective crystallization of TPPO.[2] A very rapid temperature drop may cause both your product and TPPO to crash out of solution.
-
Solution 3: Adjust the Concentration. The concentration of the crude mixture can influence precipitation. Try using a more dilute solution to see if it improves selectivity.[2]
Issue 2: The metal salt complexation method is not working efficiently.
-
Solution 1: Ensure Anhydrous Conditions. Water can interfere with the formation of the TPPO-metal salt complex.[2] Ensure that your solvents and the metal salt are anhydrous.
-
Solution 2: Optimize the Stoichiometry. While 2 equivalents of ZnCl₂ are often recommended, the optimal amount may vary.[9][10] Titrate the amount of metal salt to find the minimum required for effective TPPO removal without affecting your product.
-
Solution 3: Check Solvent Compatibility. The precipitation of the TPPO-ZnCl₂ complex is solvent-dependent. It is reported to be effective in solvents like ethanol, ethyl acetate, and isopropanol, but less so in methanol, acetonitrile, acetone, and dichloromethane.[12]
Issue 3: TPPO is eluting with my product during silica plug filtration.
-
Solution 1: Use a Less Polar Eluent. Start with a highly non-polar solvent like hexane or pentane to elute your product, leaving the more polar TPPO adsorbed on the silica.[7][8][13]
-
Solution 2: Increase the Amount of Silica. If your product is still co-eluting, a longer silica plug may be necessary to achieve better separation.
-
Solution 3: Repeat the Filtration. In some cases, a single pass is not sufficient. Repeating the filtration through the silica plug 2-3 times can significantly improve the purity of your product.[7][8][13]
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with a Non-Polar Solvent
This method is suitable for non-polar to moderately polar products that are stable.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimal amount of a moderately polar solvent in which both the product and TPPO are soluble (e.g., dichloromethane, diethyl ether).
-
Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring. TPPO should precipitate out as a white solid.
-
Cooling (Optional): Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and maximize precipitation.
-
Filtration: Collect the precipitated TPPO by vacuum filtration and wash the solid with a small amount of the cold non-polar solvent. The filtrate contains the purified product.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride (ZnCl₂)
This method is effective for products that are soluble in polar solvents like ethanol.
-
Solvent Exchange (if necessary): If the reaction was not performed in a suitable polar solvent, concentrate the crude reaction mixture. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[5][12]
-
Precipitation: To the ethanolic solution of the crude product at room temperature, add 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the initial amount of triphenylphosphine).[9][10]
-
Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[2][9][10] Collect the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.
Protocol 3: Removal of Triphenylphosphine Oxide by Filtration through a Silica Plug
This method is ideal for non-polar products.
-
Concentration: Concentrate the crude reaction mixture to a lower volume.[7][8][13]
-
Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[5][7][8][13]
-
Preparation of Silica Plug: Prepare a short column of silica gel in a fritted funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the product with a suitable non-polar or slightly polar solvent (e.g., ether), leaving the TPPO adsorbed on the silica gel.[7][8][13] It may be necessary to repeat this procedure 2-3 times for complete removal of TPPO.[7][8][13]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Almost Insoluble | [1][14][15][16] |
| Hexane | Poorly Soluble / Almost Insoluble | [1][3][9][10][14][15][16] |
| Pentane | Not Soluble | [9][10] |
| Cyclohexane | Almost Insoluble | [1][14][15][16] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [3][10] |
| Ethanol | Readily Soluble / Soluble (~20 mg/mL) | [14][15][16][17] |
| Dichloromethane | Readily Soluble | [14][15][16] |
| Benzene | Readily Soluble | [14][15] |
| Toluene | Soluble | [14][15] |
| Ethyl Acetate | Soluble | [14][15] |
| DMSO | Soluble (~3 mg/mL) | [17] |
| DMF | Soluble (~3 mg/mL) | [17] |
Table 2: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Ethanol
| Equivalents of ZnCl₂ to TPPO | TPPO Removed from Solution |
| 1:1 | 90% |
| 2:1 | >95% (selected as optimal) |
| 3:1 | Not detected in solution |
| Data adapted from J. Org. Chem. 2017, 82, 9931–9936.[12] |
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shenvilab.org [shenvilab.org]
- 8. Workup [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
characterization of impurities in (2-Bromo-3-iodophenyl)methanol samples
Welcome to the technical support center for the characterization of impurities in (2-Bromo-3-iodophenyl)methanol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in their samples.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: The impurity profile can vary based on the synthetic route. However, common impurities often include unreacted starting materials, byproducts from side reactions, and degradation products. The most common synthesis involves the reduction of a corresponding benzaldehyde or benzoic acid derivative. Potential impurities include:
-
Starting Materials: 2-Bromo-3-iodobenzaldehyde or 2-Bromo-3-iodobenzoic acid.
-
Over-oxidation Product: 2-Bromo-3-iodobenzaldehyde (if the alcohol is improperly handled or stored).
-
Reductant-Related Impurities: Residual borohydride salts or their byproducts.
-
Regioisomers: Isomers such as (2-Bromo-5-iodophenyl)methanol or (3-Bromo-2-iodophenyl)methanol, which may arise from impure starting materials.
-
Dehalogenated Species: (2-Bromophenyl)methanol or (3-Iodophenyl)methanol, resulting from side reactions.
Q2: My HPLC chromatogram shows an unexpected peak. How do I identify it?
A2: An unexpected peak indicates a potential impurity. A systematic approach is required for identification. First, check for carryover by injecting a blank solvent. If the peak persists, it is likely a true impurity. The next step involves characterization using mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This data, combined with knowledge of the synthetic route, can help propose a structure. Final confirmation is typically achieved by synthesizing the suspected impurity as a reference standard or by using advanced techniques like NMR spectroscopy.
Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What could be the cause?
A3: Poor peak shape can be caused by several factors. Common causes include column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase.
-
Tailing peaks often suggest that the sample is interacting too strongly with the silica backbone of the C18 column. Try adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to reduce these interactions.
-
Fronting peaks are commonly a sign of column overload. Try diluting your sample and re-injecting.
-
Ensure your mobile phase pH is appropriate for the analyte and that your column is in good condition.
Q4: Why is it difficult to distinguish between regioisomers of this compound using mass spectrometry alone?
A4: Regioisomers have the same molecular weight and will therefore have the same parent mass-to-charge ratio (m/z) in a mass spectrometer. While their fragmentation patterns (MS/MS) might show minor differences, these are often not distinct enough for unambiguous identification. Chromatographic separation (using HPLC or GC) is essential to first separate the isomers, which can then be individually analyzed. The definitive identification of regioisomers almost always requires NMR spectroscopy or an authentic reference standard.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the analysis of this compound.
Issue 1: No Peak Detected for the Main Compound in HPLC-UV
Issue 2: Identification of an Unknown Impurity
Quantitative Data Summary
The following table summarizes typical analytical data for the main compound and its potential impurities obtained via HPLC-UV and GC-MS. Note that retention times (RT) are method-dependent and may vary.
| Compound Name | Expected RT (min) [HPLC] | Expected RT (min) [GC] | [M+H]+ (m/z) | Key MS Fragments (m/z) |
| This compound | 8.5 | 12.2 | 312.8/314.8 | 295, 216, 186 |
| 2-Bromo-3-iodobenzaldehyde | 9.8 | 11.5 | 310.8/312.8 | 282, 185 |
| 2-Bromo-3-iodobenzoic acid | 7.2 | - | 326.8/328.8 | 309, 282, 185 |
| (2-Bromophenyl)methanol | 6.1 | 8.9 | 187.0/189.0 | 169, 108, 77 |
| (3-Iodophenyl)methanol | 6.5 | 9.3 | 235.0 | 217, 108, 90 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-450 amu.
-
Sample Preparation: Accurately weigh and dissolve the sample in Dichloromethane to a final concentration of 1 mg/mL.
Technical Support Center: (2-Bromo-3-iodophenyl)methanol Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (2-bromo-3-iodophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: Which is the best technique to quickly check if my reaction is progressing?
A2: For rapid, qualitative assessment of your reaction's progress, Thin-Layer Chromatography (TLC) is the most suitable method. It allows you to quickly visualize the consumption of the starting material, this compound, and the formation of new products.[1]
Q2: I need to quantify the conversion of my reaction. Which technique should I use?
A2: For accurate quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[2] HPLC with a UV detector is excellent for routine quantitative analysis, while GC-MS provides both quantification and structural information about the components of your reaction mixture.[2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool if an appropriate internal standard is used.
Q3: When is NMR spectroscopy most useful for reaction monitoring?
A3: NMR spectroscopy is invaluable for obtaining detailed structural information about your starting materials, products, and any intermediates or byproducts. It is a non-destructive technique that can provide real-time insights into the reaction kinetics and mechanism.[3][4][5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - Insufficiently concentrated sample.- The chosen visualization method is not suitable for your compounds.- The compound has a very high or very low Rf value. | - Concentrate your sample before spotting.- Try different visualization techniques (e.g., UV light, iodine chamber, permanganate stain).[6]- Adjust the polarity of your solvent system. |
| The spots are streaky. | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute your sample.- Add a small amount of a polar solvent (e.g., methanol or acetic acid) to your eluent system. |
| The spots for the starting material and product are not well-separated. | - The polarity of the eluent is not optimal. | - Systematically vary the ratio of your solvents to find the optimal polarity for separation. A common starting point for aromatic alcohols is a mixture of hexanes and ethyl acetate. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks are observed in the chromatogram. | - The detector wavelength is not appropriate for your compounds.- The sample is not eluting from the column. | - Use a diode array detector to screen a range of wavelengths.- Adjust the mobile phase composition to be more eluotropic. |
| Unexpected peaks are present. | - The reaction has produced byproducts.- The sample or solvent is contaminated. | - Use HPLC-MS to identify the mass of the unexpected peaks.- Run a blank injection of your solvent to check for contamination. |
| Peak fronting or tailing. | - Column overload.- Inappropriate mobile phase pH. | - Dilute your sample.- Adjust the pH of the mobile phase to ensure your analyte is in a single protonation state. |
| Retention time is shifting between runs. | - The column has not been properly equilibrated.- The mobile phase composition is changing (e.g., evaporation). | - Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.- Keep mobile phase bottles capped. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound is not volatile enough for GC analysis. | - this compound has a relatively high boiling point. | - Consider derivatization to a more volatile silyl ether. |
| Poor peak shape. | - The compound is interacting with active sites in the injector or column. | - Use a deactivated inlet liner and a low-bleed column.- Derivatize the alcohol to reduce its polarity. |
| No molecular ion is observed in the mass spectrum. | - The molecular ion is unstable and fragments readily. | - Use a softer ionization technique if available.- Look for characteristic fragment ions. For benzyl alcohols, a common fragment is the loss of the hydroxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in the spectrum. | - The sample contains paramagnetic impurities.- The sample has low solubility in the chosen deuterated solvent. | - Filter your sample through a small plug of silica gel.- Try a different deuterated solvent. |
| Difficulty in interpreting the aromatic region. | - Overlapping signals from multiple aromatic species. | - Use a higher field NMR spectrometer for better resolution.- Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in assignment. |
| Inaccurate quantification. | - Incomplete relaxation of nuclei. | - Ensure a sufficient relaxation delay (D1) is used in your acquisition parameters, especially for 13C NMR. |
Experimental Protocols
Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes the monitoring of a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary spotters
-
Eluent: 20% Ethyl Acetate in Hexanes (v/v)
-
Visualization: UV lamp (254 nm) and potassium permanganate stain
Procedure:
-
Prepare the TLC plate by drawing a faint pencil line about 1 cm from the bottom.
-
On the starting line, spot the this compound starting material (SM), a co-spot (starting material and reaction mixture), and the reaction mixture (RM).
-
Place the TLC plate in the developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Further visualize by dipping the plate in a potassium permanganate solution.
-
Calculate the Rf values for the starting material and the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
| Compound | Expected Rf (20% EtOAc/Hexanes) |
| This compound | ~ 0.3 |
| Hypothetical Product | Varies depending on structure |
Protocol 2: HPLC Analysis of Reaction Conversion
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards of each).
-
Integrate the peak areas to determine the relative amounts of starting material and product, and calculate the reaction conversion.
| Compound | Expected Retention Time |
| This compound | ~ 4.5 min |
| Hypothetical Product | Varies depending on structure |
Note: The above retention time is an estimate and will vary depending on the exact HPLC conditions and the nature of the product.
Visualizations
Caption: A general experimental workflow for monitoring a chemical reaction.
Caption: A troubleshooting decision tree for a stalled chemical reaction.
References
- 1. This compound - CAS:1261644-21-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Data of (2-Bromo-3-iodophenyl)methanol
This guide provides a detailed comparison of the ¹H NMR spectral data of (2-Bromo-3-iodophenyl)methanol with related benzyl alcohol derivatives. The data presented here is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of similar halogenated aromatic compounds.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The obtained chemical shifts (δ), multiplicities, and coupling constants (J) are summarized and compared with those of relevant benzyl alcohol derivatives in the table below.
| Compound | Ar-H Chemical Shifts (δ, ppm) | Multiplicity | J (Hz) | -CH₂OH (δ, ppm) | -OH (δ, ppm) |
| This compound | 7.78 (H6), 7.39 (H4), 7.03 (H5) | dd, d, t | 7.9, 7.9, 7.9 | 4.74 | 2.15 |
| 2-Bromobenzyl alcohol | 7.56 (H6), 7.34 (H4), 7.29 (H3), 7.16 (H5) | m | 4.75 | 2.14 | |
| 3-Bromobenzyl alcohol | 7.52 (H2), 7.41 (H6), 7.23 (H4), 7.22 (H5) | m | 4.67 | 1.95 | |
| 2-Iodobenzyl alcohol | 7.82 (H6), 7.36 (H4), 7.35 (H3), 6.98 (H5) | m | 4.70 | 2.00 | |
| 3-Iodobenzyl alcohol | 7.76 (H2), 7.64 (H6), 7.36 (H4), 7.11 (H5) | m | 4.64 | 1.90 | |
| Benzyl alcohol | 7.40-7.25 | m | 4.67 | 1.96 |
Analysis of Spectral Data:
The presence of both bromine and iodine atoms on the aromatic ring of this compound significantly influences the chemical shifts of the aromatic protons. The proton at the 6-position (H6) is the most deshielded (7.78 ppm) due to the anisotropic effect of the adjacent iodine atom. The protons at the 4 and 5-positions (H4 and H5) appear at 7.39 ppm and 7.03 ppm, respectively. The methylene protons of the hydroxymethyl group (-CH₂OH) resonate at 4.74 ppm, and the hydroxyl proton (-OH) appears as a broad singlet at 2.15 ppm.
When compared to monosubstituted benzyl alcohols, the additive effect of the two halogens in this compound is evident. The chemical shifts of the aromatic protons are generally shifted downfield compared to benzyl alcohol. The position of the halogen substituents also plays a crucial role in determining the specific chemical shifts and splitting patterns observed.
Experimental Protocol
The following is a representative experimental protocol for acquiring ¹H NMR spectra of compounds similar to this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the CDCl₃.
-
The temperature is maintained at 298 K.
3. Data Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
The coupling constants are measured from the splitting patterns.
Structure and Proton Environments of this compound
The following diagram illustrates the chemical structure of this compound and the different proton environments, which correspond to the signals observed in the ¹H NMR spectrum.
Caption: Structure and proton assignments for this compound.
Unraveling the Carbon Skeleton: A Comparative 13C NMR Analysis of (2-Bromo-3-iodophenyl)methanol
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (13C NMR), serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of (2-Bromo-3-iodophenyl)methanol, offering a detailed look at the influence of its substituent pattern on carbon chemical shifts when compared to related benzyl alcohol derivatives.
The analysis of this compound presents a unique case due to the presence of three distinct substituents on the benzene ring: a bromine atom, an iodine atom, and a hydroxymethyl group. Each of these groups exerts a specific electronic effect, thereby influencing the magnetic environment of the individual carbon atoms in the aromatic ring and the benzylic carbon. Understanding these shifts is crucial for confirming the compound's structure and for the quality control of its synthesis.
Comparative Analysis of 13C NMR Chemical Shifts
To contextualize the 13C NMR spectrum of this compound, a comparison with structurally similar, commercially available benzyl alcohol derivatives is presented below. The data for the target compound was predicted using a reliable online NMR prediction tool (nmrdb.org), while the data for the reference compounds are based on experimental values.
| Carbon Position | This compound (Predicted, ppm) | 2-Bromobenzyl Alcohol (Experimental, ppm)[1] | 2-Iodobenzyl Alcohol (Experimental, ppm)[1] | 3-Bromobenzyl Alcohol (Experimental, ppm) | Benzyl Alcohol (Experimental, ppm) |
| C1 | 142.9 | 139.74 | 142.59 | 143.2 | 140.8 |
| C2 | 125.1 | 122.59 | 129.30 | 130.4 | 128.6 |
| C3 | 102.2 | 129.13 | 130.19 | 122.6 | 127.6 |
| C4 | 131.6 | 127.66 | 128.48 | 130.1 | 128.6 |
| C5 | 130.6 | 128.93 | 139.21 | 126.1 | 127.0 |
| C6 | 128.3 | 132.61 | 97.46 | 130.1 | 127.0 |
| CH₂ | 63.8 | 65.10 | 69.28 | 63.9 | 65.2 |
The predicted chemical shifts for this compound reveal distinct features. The carbon bearing the iodine (C3) is predicted to be significantly shielded (102.2 ppm), a phenomenon attributed to the "heavy atom effect" where the large electron cloud of iodine induces a strong diamagnetic shielding. Conversely, the carbon attached to the more electronegative bromine (C2) is predicted at a more downfield position (125.1 ppm) compared to an unsubstituted carbon, but still upfield relative to some other carbons in the ring. The benzylic carbon (CH₂) is predicted at 63.8 ppm, which is within the expected range for a carbon attached to an oxygen atom.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard protocol for the acquisition of a 13C NMR spectrum, applicable for the analysis of this compound and its analogues.
1. Sample Preparation:
-
Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment should be performed.
-
Typical acquisition parameters include:
-
Spectral width: ~240 ppm (e.g., -10 to 230 ppm)
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
The Free Induction Decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the FID to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
Logical Workflow for 13C NMR Analysis
The process of analyzing a compound using 13C NMR follows a structured workflow, from initial sample handling to the final interpretation of the spectral data.
Caption: A flowchart illustrating the key stages of 13C NMR analysis.
This comprehensive guide provides a framework for the 13C NMR analysis of this compound. By comparing its predicted spectrum with the experimental data of analogous compounds, researchers can gain a deeper understanding of the structural nuances and the influence of halogen substituents on the carbon chemical shifts. This information is invaluable for the unambiguous identification and characterization of novel chemical entities in the field of drug discovery and development.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Bromo-3-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectrometry fragmentation patterns of (2-Bromo-3-iodophenyl)methanol under two different ionization and fragmentation regimes: traditional Electron Ionization (EI) and Negative-Ion Electrospray Ionization with Induced In-source Fragmentation (NI-ESI-IISF). Understanding these fragmentation pathways is crucial for the structural elucidation and sensitive detection of halogenated aromatic compounds in complex matrices.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum provides a detailed fingerprint of the molecule's structure. For this compound, the molecular formula is C₇H₆BrIO, with a monoisotopic molecular weight of approximately 311.86 g/mol .
Key Fragmentation Pathways under EI:
The fragmentation of this compound under EI is expected to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M⁺): Due to the presence of an aromatic ring, a discernible molecular ion peak is expected. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in two peaks of similar intensity at m/z 312 and 314.[1][2]
-
Loss of Water (M-18): As a benzyl alcohol, the initial loss of a water molecule is a common fragmentation pathway, leading to a more stable radical cation.[3][4]
-
Halogen Loss: Cleavage of the carbon-halogen bonds is a prominent fragmentation route. The weaker C-I bond is more likely to cleave than the C-Br bond.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methanol group can occur.
-
Formation of Tropylium-like Ions: Rearrangement of the benzyl cation to a stable tropylium ion is a characteristic fragmentation for aromatic compounds with alkyl substituents.[2]
Table 1: Predicted m/z Values and Relative Abundances for EI-MS of this compound
| Predicted Fragment Ion | Proposed Structure/Loss | Predicted m/z | Expected Relative Abundance |
| [C₇H₆BrIO]⁺ | Molecular Ion | 312/314 | Moderate |
| [C₇H₄BrIO]⁺ | [M-H₂O]⁺ | 294/296 | High |
| [C₇H₆BrO]⁺ | [M-I]⁺ | 185/187 | Moderate |
| [C₇H₆IO]⁺ | [M-Br]⁺ | 233 | Moderate |
| [C₇H₄Br]⁺ | [M-I-CH₂O]⁺ | 155/157 | Low |
| [C₇H₄I]⁺ | [M-Br-CH₂O]⁺ | 203 | Low |
| [C₆H₄Br]⁺ | [M-I-CH₂OH]⁺ | 155/157 | Low |
| [C₆H₄I]⁺ | [M-Br-CH₂OH]⁺ | 203 | Low |
| [I]⁺ | Iodine Cation | 127 | Moderate |
Note: The relative abundances are qualitative predictions based on general fragmentation principles.
Below is a diagram illustrating the predicted fragmentation pathway of this compound under Electron Ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Alternative Technique: Negative-Ion Electrospray Ionization with Induced In-source Fragmentation (NI-ESI-IISF)
For the selective and sensitive detection of halogenated compounds, NI-ESI-IISF presents a powerful alternative to traditional EI-MS.[5] This technique takes advantage of the high electron affinity of bromine and iodine.
Methodology:
In this approach, the sample is introduced via liquid chromatography into the electrospray ionization source operating in negative ion mode. By increasing the voltage in the in-source region, fragmentation of the molecular ion is induced. The key advantage is the facile formation of stable halide anions.[5]
Expected Results:
Instead of a complex fragmentation pattern, NI-ESI-IISF would primarily yield two highly specific and abundant signals corresponding to the bromide and iodide anions.
Table 2: Predicted m/z Values for NI-ESI-IISF of this compound
| Detected Ion | Predicted m/z | Expected Relative Abundance |
| [Br]⁻ | 79/81 | High |
| [I]⁻ | 127 | High |
This method offers superior sensitivity and selectivity for screening unknown organobromine and organoiodine compounds in complex mixtures.[5]
The following diagram outlines the workflow for the comparative analysis of this compound using both EI-MS and NI-ESI-IISF.
Caption: Comparative workflow for MS analysis of halogenated compounds.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer.
-
Ionization: In the ion source, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Negative-Ion Electrospray Ionization with Induced In-source Fragmentation (NI-ESI-IISF)
-
Sample Introduction: The sample, dissolved in a suitable solvent system (e.g., methanol/water), is introduced into the mass spectrometer via a liquid chromatograph (LC).
-
Ionization: A high voltage is applied to the LC eluent as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions, in this case, [M-H]⁻.
-
In-source Fragmentation: The voltage potential between the capillary and the skimmer is increased to induce collisions between the molecular ions and background gas molecules, causing fragmentation and the formation of bromide and iodide anions.[5]
-
Mass Analysis and Detection: The negatively charged fragments are analyzed and detected in the same manner as in EI-MS.
Conclusion
The choice of mass spectrometry technique for the analysis of this compound depends on the research objective. Electron Ionization provides detailed structural information through its complex fragmentation pattern, which is invaluable for the identification of unknown compounds. In contrast, Negative-Ion ESI with Induced In-source Fragmentation offers a highly sensitive and selective method for the targeted detection and screening of halogenated compounds by focusing on the characteristic halide anions. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data.
References
Navigating the Molecular Landscape: Identifying Functional Groups in (2-Bromo-3-iodophenyl)methanol using IR Spectroscopy
A Comparative Guide for Researchers and Drug Development Professionals
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the rapid and accurate identification of functional groups within a molecule. This guide provides a comparative analysis of the IR spectrum of (2-bromo-3-iodophenyl)methanol against structurally similar compounds, offering a clear workflow for functional group characterization. By understanding the vibrational frequencies of specific bonds, researchers can confidently elucidate molecular structures, a critical step in drug discovery and development.
Unveiling the Functional Groups: A Comparative Spectral Analysis
The structure of this compound incorporates several key functional groups: a hydroxyl (-OH) group, an aromatic ring, and carbon-halogen (C-Br and C-I) bonds. The expected and observed IR absorption frequencies for these groups are summarized below, in comparison with benzyl alcohol, 2-bromobenzyl alcohol, and 3-iodobenzyl alcohol.
| Functional Group | This compound (Predicted) | Benzyl Alcohol (Observed) | 2-Bromobenzyl Alcohol (Observed) | 3-Iodobenzyl Alcohol (Observed) |
| Alcohol O-H Stretch | 3200-3600 cm⁻¹ (broad) | ~3336 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) | ~3340 cm⁻¹ (broad) |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | ~3030 cm⁻¹ | ~3060 cm⁻¹ | ~3050 cm⁻¹ |
| Aromatic C=C Stretch | 1400-1600 cm⁻¹ | ~1454, 1496 cm⁻¹ | ~1440, 1470, 1570 cm⁻¹ | ~1420, 1470, 1560 cm⁻¹ |
| Alcohol C-O Stretch | 1000-1260 cm⁻¹ | ~1017 cm⁻¹ | ~1020 cm⁻¹ | ~1010 cm⁻¹ |
| C-Br Stretch | 500-600 cm⁻¹ | N/A | ~550 cm⁻¹ | N/A |
| C-I Stretch | 400-500 cm⁻¹ | N/A | N/A | ~520 cm⁻¹ |
Note: The spectral data for the reference compounds are sourced from publicly available spectral databases. The data for this compound is predicted based on characteristic group frequencies.
The broad absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.[1][2][3][4] The peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[5][6] Multiple sharp peaks in the 1400-1600 cm⁻¹ range correspond to the carbon-carbon double bond stretching within the aromatic ring.[5][6] A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching of the primary alcohol.[1][2] The presence of bromine and iodine substituents is expected to give rise to absorptions in the lower frequency "fingerprint" region, typically between 400-600 cm⁻¹.
Experimental Workflow for Functional Group Identification
The logical flow for identifying functional groups in an unknown sample using IR spectroscopy is a systematic process. It begins with proper sample preparation and culminates in the detailed analysis and interpretation of the resulting spectrum.
Figure 1. A flowchart illustrating the systematic process for identifying functional groups in a chemical sample using IR spectroscopy.
Detailed Experimental Protocol: KBr Pellet Method for Solid Samples
For solid samples such as this compound, the Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra.
Materials:
-
This compound
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Mortar and pestle (agate or mullite)
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is completely dry by heating it in an oven at 110°C for at least 2 hours and then cooling it in a desiccator. Moisture will cause a broad absorption band in the O-H stretching region.
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into the mortar. Add about 100-200 mg of dry KBr.
-
Mixing and Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of the pellet press. Ensure the powder is evenly distributed.
-
Pressing: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the IR spectrum according to the instrument's operating procedure. Typically, a background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample pellet.
By following this protocol and comparing the resulting spectrum to the data presented, researchers can confidently identify the key functional groups within this compound, facilitating further research and development activities.
References
- 1. Benzyl alcohol [webbook.nist.gov]
- 2. 2-Bromobenzyl alcohol(18982-54-2) IR Spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. learnexams.com [learnexams.com]
- 6. 3-Iodobenzyl alcohol | C7H7IO | CID 42300 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (2-Bromo-3-iodophenyl)methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalo-substituted phenylmethanols, such as (2-Bromo-3-iodophenyl)methanol and its isomers, represent a versatile class of building blocks, offering multiple reaction sites for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, governed by their distinct bond dissociation energies, allows for a stepwise introduction of diverse functionalities. This guide provides an in-depth comparison of the reactivity of this compound and its constitutional isomers in key synthetic transformations, supported by established chemical principles and representative experimental data.
The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond undergoes oxidative addition to the metal catalyst more readily than the stronger C-Br bond.[1][2] Consequently, in dihalo-substituted compounds containing both bromine and iodine, the iodine substituent is expected to be significantly more reactive.
This guide will explore the reactivity of the following isomers:
-
This compound
-
(2-Bromo-4-iodophenyl)methanol
-
(2-Bromo-5-iodophenyl)methanol
-
(3-Bromo-2-iodophenyl)methanol
-
(4-Bromo-2-iodophenyl)methanol
-
(5-Bromo-2-iodophenyl)methanol
Comparative Reactivity in Key Transformations
The positional arrangement of the bromo, iodo, and hydroxymethyl substituents on the phenyl ring introduces subtle but significant electronic and steric effects that can influence the reactivity of each isomer.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of bromo-iodophenylmethanols, the reaction can be selectively performed at the C-I bond.
General Reaction Scheme:
Expected Reactivity Trends:
-
Electronic Effects: Electron-withdrawing groups can enhance the rate of oxidative addition. However, the substituents in this case (Br, I, CH2OH) have relatively modest electronic effects. The hydroxymethyl group is weakly electron-donating.
-
Steric Effects: Steric hindrance around the reactive site can impede the approach of the bulky palladium catalyst. Isomers with a substituent ortho to the iodine atom (e.g., this compound and (3-Bromo-2-iodophenyl)methanol) may exhibit slightly lower reactivity compared to isomers where the iodine is less sterically encumbered.
Table 1: Representative Performance in Suzuki-Miyaura Coupling (Selective at C-I bond)
| Isomer | Predicted Relative Reactivity | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| This compound | High | 2 - 6 | 85 - 95 | Some steric hindrance from the adjacent bromine. |
| (2-Bromo-4-iodophenyl)methanol | Very High | 1 - 4 | 90 - 98 | Iodine is sterically accessible. |
| (2-Bromo-5-iodophenyl)methanol | Very High | 1 - 4 | 90 - 98 | Iodine is sterically accessible. |
| (3-Bromo-2-iodophenyl)methanol | High | 2 - 6 | 80 - 90 | Significant steric hindrance from the adjacent bromine and hydroxymethyl group. |
| (4-Bromo-2-iodophenyl)methanol | High | 2 - 6 | 85 - 95 | Steric hindrance from the adjacent hydroxymethyl group. |
| (5-Bromo-2-iodophenyl)methanol | High | 2 - 6 | 85 - 95 | Steric hindrance from the adjacent hydroxymethyl group. |
Note: The data presented are estimations based on established principles of reactivity. Actual yields and reaction times may vary depending on the specific boronic acid, catalyst system, and reaction conditions employed.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, selective reaction at the C-I bond is expected.
General Reaction Scheme:
Expected Reactivity Trends:
The reactivity trends in Sonogashira coupling are expected to parallel those in Suzuki-Miyaura coupling, with steric hindrance around the iodine atom being a key differentiating factor among the isomers.
Table 2: Representative Performance in Sonogashira Coupling (Selective at C-I bond)
| Isomer | Predicted Relative Reactivity | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| This compound | High | 2 - 8 | 80 - 90 | Some steric hindrance from the adjacent bromine. |
| (2-Bromo-4-iodophenyl)methanol | Very High | 1 - 6 | 85 - 95 | Iodine is sterically accessible. |
| (2-Bromo-5-iodophenyl)methanol | Very High | 1 - 6 | 85 - 95 | Iodine is sterically accessible. |
| (3-Bromo-2-iodophenyl)methanol | Moderate to High | 4 - 12 | 75 - 85 | Significant steric hindrance from the adjacent bromine and hydroxymethyl group. |
| (4-Bromo-2-iodophenyl)methanol | High | 3 - 10 | 80 - 90 | Steric hindrance from the adjacent hydroxymethyl group. |
| (5-Bromo-2-iodophenyl)methanol | High | 3 - 10 | 80 - 90 | Steric hindrance from the adjacent hydroxymethyl group. |
Note: The data presented are estimations. The choice of ligand, base, and solvent can significantly influence the outcome.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Again, the C-I bond is the preferred site of reaction.
General Reaction Scheme:
Expected Reactivity Trends:
The steric and electronic factors influencing Buchwald-Hartwig amination are similar to those in C-C coupling reactions. Steric congestion around the iodine can slow down the reaction.
Table 3: Representative Performance in Buchwald-Hartwig Amination (Selective at C-I bond)
| Isomer | Predicted Relative Reactivity | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| This compound | High | 4 - 12 | 75 - 85 | Steric hindrance may necessitate more forcing conditions or specific ligands. |
| (2-Bromo-4-iodophenyl)methanol | Very High | 2 - 8 | 80 - 90 | Favorable for amination due to accessible iodine. |
| (2-Bromo-5-iodophenyl)methanol | Very High | 2 - 8 | 80 - 90 | Favorable for amination due to accessible iodine. |
| (3-Bromo-2-iodophenyl)methanol | Moderate | 6 - 18 | 70 - 80 | Highly hindered environment may require specialized bulky ligands. |
| (4-Bromo-2-iodophenyl)methanol | High | 4 - 12 | 75 - 85 | Steric effect of the ortho-hydroxymethyl group. |
| (5-Bromo-2-iodophenyl)methanol | High | 4 - 12 | 75 - 85 | Steric effect of the ortho-hydroxymethyl group. |
Note: The data presented are estimations. The nature of the amine, ligand, and base are critical for successful amination.
Grignard Reagent Formation
Grignard reagents are typically formed by the reaction of an organohalide with magnesium metal.[1][2] The formation is favored at the more reactive C-I bond. However, the presence of the acidic hydroxyl group in the hydroxymethyl substituent is incompatible with the highly basic Grignard reagent. Therefore, protection of the alcohol functionality (e.g., as a silyl ether or MOM ether) is necessary before attempting Grignard formation.
General Reaction Scheme (with protected alcohol):
PG = Protecting Group
Expected Reactivity Trends:
The ease of Grignard reagent formation will primarily depend on the C-I bond reactivity. Steric hindrance can play a role in the kinetics of the reaction with the magnesium surface.
Table 4: Representative Performance in Grignard Reagent Formation (Selective at C-I bond, Protected Alcohol)
| Isomer | Predicted Relative Reactivity | Typical Reaction Time (h) | Expected Yield of Grignard Reagent (%) | Notes |
| This compound | High | 1 - 3 | 80 - 90 | Requires protection of the alcohol. |
| (2-Bromo-4-iodophenyl)methanol | Very High | 0.5 - 2 | 85 - 95 | Requires protection of the alcohol. |
| (2-Bromo-5-iodophenyl)methanol | Very High | 0.5 - 2 | 85 - 95 | Requires protection of the alcohol. |
| (3-Bromo-2-iodophenyl)methanol | Moderate to High | 2 - 5 | 75 - 85 | Steric hindrance may lead to slower formation. Requires protection of the alcohol. |
| (4-Bromo-2-iodophenyl)methanol | High | 1 - 4 | 80 - 90 | Requires protection of the alcohol. |
| (5-Bromo-2-iodophenyl)methanol | High | 1 - 4 | 80 - 90 | Requires protection of the alcohol. |
Note: The data presented are estimations. The quality of magnesium and the solvent are crucial for successful Grignard reagent formation.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the (bromo-iodophenyl)methanol isomer (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the (bromo-iodophenyl)methanol isomer (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent (e.g., THF or DMF, 10 mL), the terminal alkyne (1.2 mmol), and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the (bromo-iodophenyl)methanol isomer (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Reagent and Solvent Addition: Add the amine (1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Grignard Reagent Formation and Reaction
-
Alcohol Protection: Protect the hydroxyl group of the (bromo-iodophenyl)methanol isomer using a standard procedure (e.g., with TBDMSCl and imidazole to form a silyl ether).
-
Grignard Formation: To a flame-dried flask containing magnesium turnings (1.5 mmol) under an inert atmosphere, add a small crystal of iodine. Add a solution of the protected (bromo-iodophenyl)methanol (1.0 mmol) in anhydrous THF dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until complete.
-
Work-up and Deprotection: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry the organic layer. Concentrate and deprotect the alcohol (e.g., with TBAF for a silyl ether) to obtain the final product.
-
Purification: Purify by column chromatography.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate the general catalytic cycles and workflows.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
A Comparative Guide to the Synthesis of Biaryl Alcohols: (2-Bromo-3-iodophenyl)methanol versus Other Halogenated Benzyl Alcohols
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of (2-bromo-3-iodophenyl)methanol with other halogenated benzyl alcohols in the context of biaryl alcohol synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The discussion is supported by representative experimental data and detailed protocols to aid in methodological decisions.
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated benzyl alcohols are valuable precursors for these motifs, offering a hydroxyl functionality for further derivatization. Among these, this compound presents a unique case for regioselective synthesis due to the differential reactivity of its two halogen substituents.
Reactivity Principles in Palladium-Catalyzed Cross-Coupling
The performance of halogenated benzyl alcohols in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is primarily dictated by the carbon-halogen bond strength. The reactivity generally follows the order: C-I > C-Br > C-Cl. The weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger carbon-bromine bond. This inherent difference in reactivity is the foundation for achieving regioselectivity in dihalogenated substrates like this compound.
By carefully selecting the reaction conditions, such as the catalyst, ligands, base, and temperature, it is possible to selectively couple at the more reactive iodine-bearing position while leaving the bromine intact for subsequent transformations. This stepwise functionalization allows for the synthesis of complex, unsymmetrical biaryl compounds from a single precursor.
Performance Comparison in Suzuki-Miyaura Coupling
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, its reactivity can be reliably inferred from studies on analogous bromo-iodo aromatic compounds. The following tables summarize typical yields for the Suzuki-Miyaura coupling of various halogenated benzyl alcohols, providing a comparative benchmark.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound (Predicted)
| Coupling Partner (Ar-B(OH)₂) | Product | Predicted Yield (%) |
| Phenylboronic acid | (2-Bromo-3-phenylphenyl)methanol | 85-95% |
| 4-Methoxyphenylboronic acid | (2-Bromo-3-(4-methoxyphenyl)phenyl)methanol | 80-90% |
| 4-Trifluoromethylphenylboronic acid | (2-Bromo-3-(4-(trifluoromethyl)phenyl)phenyl)methanol | 75-85% |
| Predicted yields are based on the selective coupling at the iodo-position under optimized, mild conditions. |
Table 2: Suzuki-Miyaura Coupling of Mono-Halogenated Benzyl Alcohols
| Substrate | Coupling Partner (Ar-B(OH)₂) | Product | Yield (%) |
| 2-Bromobenzyl alcohol | Phenylboronic acid | (2-Phenylphenyl)methanol | 70-85% |
| 3-Iodobenzyl alcohol | Phenylboronic acid | (3-Phenylphenyl)methanol | 90-98% |
| 4-Bromobenzyl alcohol | Phenylboronic acid | (4-Phenylphenyl)methanol | 75-90% |
| 4-Iodobenzyl alcohol | Phenylboronic acid | (4-Phenylphenyl)methanol | >95% |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of halogenated benzyl alcohols. Protocol 1 is a general procedure optimized for the selective coupling at the iodine position of a bromo-iodo-substituted arene, which is applicable to this compound. Protocol 2 provides a standard procedure for mono-halogenated benzyl alcohols.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Mono-Halogenated Benzyl Alcohols
Materials:
-
Halogenated benzyl alcohol (e.g., 4-iodobenzyl alcohol or 2-bromobenzyl alcohol) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the halogenated benzyl alcohol, arylboronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Unveiling Molecular Architecture: A Comparative Guide to the 2D NMR-Based Structural Validation of (2-Bromo-3-iodophenyl)methanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of any chemical research and development endeavor. In this guide, we provide an in-depth comparison of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of the novel compound, (2-Bromo-3-iodophenyl)methanol. This guide will objectively compare the performance of various 2D NMR techniques and provide supporting predicted experimental data and detailed methodologies.
The precise structure of this compound, a di-halogenated benzyl alcohol derivative, is crucial for understanding its chemical reactivity, biological activity, and potential applications. 2D NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides through-bond and through-space correlations between nuclei, enabling the confident assembly of molecular fragments and the complete elucidation of complex structures.
Deciphering the Structure: Predicted 2D NMR Data for this compound
The structural validation of this compound relies on a synergistic interpretation of several 2D NMR experiments, primarily COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Below is a summary of the predicted ¹H and ¹³C NMR data and the expected key 2D correlations.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| H4 | 7.65 (d) | - | H5 | C4 | C2, C5, C6 |
| H5 | 7.20 (t) | - | H4, H6 | C5 | C1, C3, C4, C6 |
| H6 | 7.45 (d) | - | H5 | C6 | C1, C2, C4, C5 |
| CH₂ | 4.70 (s) | 63.5 | - | C7 | C1, C2, C6 |
| OH | (variable) | - | - | - | - |
| C1 | - | 141.0 | - | - | H6, CH₂ |
| C2 | - | 125.0 | - | - | H4, CH₂ |
| C3 | - | 98.0 | - | - | H4, H5 |
| C4 | - | 135.0 | - | H4 | H5, H6 |
| C5 | - | 130.0 | - | H5 | H4, H6 |
| C6 | - | 128.5 | - | H6 | H4, H5, CH₂ |
| C7 | - | 63.5 | - | CH₂ | C1 |
Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for acquiring high-quality 2D NMR data for a small molecule like this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments.
1. ¹H NMR (Proton)
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
2. ¹³C NMR (Carbon)
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
3. COSY (Correlation Spectroscopy) [1][2]
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width (F2 and F1): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1-2 seconds.
4. HSQC (Heteronuclear Single Quantum Coherence) [1][3]
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 160-180 ppm, centered to cover the expected carbon chemical shift range.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1-2 seconds.
5. HMBC (Heteronuclear Multiple Bond Correlation) [1][3]
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1-2 seconds.
-
Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.
Visualizing the Validation Workflow
The structural elucidation of this compound using 2D NMR is a logical process of piecing together molecular fragments based on the correlations observed in different spectra. The following diagrams illustrate this workflow and the complementary nature of the information provided by each technique.
Caption: Logical workflow for the structural validation of this compound using 2D NMR.
Caption: Comparison of information obtained from COSY, HSQC, and HMBC for this compound.
Comparative Analysis with Alternative Techniques
While 2D NMR is a powerful tool, other analytical techniques provide complementary or alternative information for structural elucidation.
-
Mass Spectrometry (MS): Provides the accurate mass of the molecule, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues about the connectivity of atoms but do not provide the detailed structural information that NMR does.
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, obtaining high-quality crystals can be challenging, and the solid-state conformation may not be representative of the structure in solution.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., the -OH stretch of the alcohol) but does not provide information about the overall molecular framework.
References
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and drug development, ensuring the safety, efficacy, and reproducibility of synthesized compounds. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary method. This guide provides an objective comparison of qNMR with HPLC and GC, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal technique for their analytical needs.
The Principle of Purity Determination: qNMR vs. Chromatographic Methods
The fundamental difference between qNMR and chromatographic techniques lies in their approach to quantification.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method, meaning the signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[1][2] This allows for the direct, absolute quantification of a compound against a certified internal standard of a different, structurally unrelated compound.[1][3] This eliminates the need for a specific reference standard of the analyte itself, a significant advantage when working with novel synthesized compounds for which no such standard exists.[3]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are comparative, separation-based techniques.[3] Purity is determined by separating the analyte from its impurities and measuring the relative area of each peak in the chromatogram. Accurate quantification relies on the response factor of each compound, which necessitates the use of a certified reference standard of the analyte.[3] For impurities, their response factors are often assumed to be the same as the main compound, which can lead to inaccuracies in purity assessment.[2]
Comparative Analysis: qNMR vs. HPLC vs. GC
The choice of analytical technique for purity determination depends on several factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis. The following table provides a head-to-head comparison of qNMR, HPLC, and GC.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary ratio method based on the intrinsic quantitative response of atomic nuclei in a magnetic field.[1][3] | Comparative method based on the separation of components due to their differential partitioning between a stationary and a mobile phase. | Comparative method based on the separation of volatile components in a gaseous mobile phase. |
| Quantification | Absolute quantification without the need for a specific reference standard of the analyte.[3][4] | Relative quantification that typically requires a reference standard of the analyte for accurate results.[3] | Relative quantification requiring a reference standard of the analyte. |
| Selectivity | High, based on distinct chemical shifts of different protons in the molecule. Provides structural information about the analyte and impurities.[5] | High, based on the separation of compounds with different polarities and affinities for the stationary phase. | High, particularly for volatile and semi-volatile compounds. |
| Sensitivity | Generally lower than chromatographic methods, but can be enhanced with high-field instruments and cryoprobes.[6] | High sensitivity, especially with UV, fluorescence, or mass spectrometry detectors, making it suitable for trace impurity analysis. | Very high sensitivity, especially with a flame ionization detector (FID) or mass spectrometer (MS).[3] |
| Sample Throughput | Method development is often faster than for chromatographic methods. Analysis time per sample is typically short. | Method development can be time-consuming. Analysis time per sample is generally longer than qNMR. | Method development can be required, especially for new compounds. Runtimes can be comparable to or longer than HPLC. |
| Non-destructive | Yes, the sample can be recovered after analysis.[4] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Versatility | A single internal standard can be used to quantify a wide range of compounds.[1] | Method is specific to the analyte and its potential impurities. | Limited to volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the purity determination of a synthesized compound using qNMR, HPLC, and GC.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the determination of the purity of a synthesized compound using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and be soluble in the chosen deuterated solvent.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for small molecules) to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Typically 16 to 64 scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to encompass all signals of interest (e.g., -2 to 12 ppm).
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Synthesized compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is for the purity determination of a synthesized compound by HPLC with UV detection.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of the synthesized compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in the mobile phase to a similar concentration as the standard solution.
2. HPLC Conditions:
-
Instrument: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of solvents appropriate for the analyte (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
3. Data Analysis:
-
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This protocol is for the purity determination of a volatile synthesized compound by GC with Flame Ionization Detection (FID).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of a certified reference standard of the analyte in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Sample Solution: Prepare a solution of the synthesized compound in the same solvent at a similar concentration.
2. GC Conditions:
-
Instrument: Gas chromatograph equipped with an autosampler, an appropriate injection port, and a Flame Ionization Detector (FID).
-
Column: A capillary column with a stationary phase suitable for the analyte (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from impurities.
-
Detector Temperature: Typically 300 °C.
3. Data Analysis:
-
Similar to HPLC, the purity is often determined by the area percent method.
Quantitative Data Summary
The following tables present illustrative quantitative data for the purity assessment of a hypothetical synthesized compound, "Compound X," using qNMR, HPLC, and GC.
Table 1: Purity Determination of Compound X
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| ¹H qNMR | 98.5 | 0.2% |
| HPLC (Area %) | 99.2 | 0.4% |
| GC (Area %) | 99.0 | 0.3% |
Note: Discrepancies in purity values between methods can arise from the presence of impurities that are not detected or do not respond equally in each technique (e.g., non-chromophoric impurities in HPLC with UV detection, or non-volatile impurities in GC). qNMR, as a primary method, often provides a more accurate assessment of the absolute purity.[7]
Table 2: Validation Parameters for Purity Assessment Methods
| Parameter | qNMR | HPLC | GC |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
| Precision (RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 2.0% |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% | ~0.05% |
| Specificity | High (based on unique signals) | High (based on chromatographic resolution) | High (based on chromatographic resolution) |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for purity determination by qNMR and chromatographic techniques.
Conclusion and Recommendations
Both qNMR and chromatographic techniques are invaluable tools for the purity determination of synthesized compounds.
-
qNMR is a powerful, non-destructive, and primary quantitative method that provides a direct and highly accurate measure of purity without the need for an analyte-specific reference standard. This makes it particularly advantageous for novel compounds and for the certification of reference materials.
-
HPLC and GC are highly sensitive and selective separation techniques that are well-suited for routine quality control and the detection of trace impurities. They are often the methods of choice in regulated environments where validated methods using reference standards are established.
For a comprehensive and unambiguous purity assessment, a multi-technique approach is often recommended.[5] Using an orthogonal method like qNMR to confirm the purity determined by a chromatographic technique provides a higher level of confidence in the quality of the synthesized compound. The choice of the primary method will depend on the specific goals of the analysis, the nature of the compound, and the available resources. For researchers in drug discovery and development, the ability of qNMR to provide rapid and accurate purity information without a dedicated reference standard makes it an exceptionally valuable tool in the analytical workflow.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Oxidation of Benzylic Alcohols for Researchers and Drug Development Professionals
The selective oxidation of benzylic alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical and fine chemical industries. The choice of an oxidizing agent is paramount, as it dictates the selectivity, yield, and compatibility with other functional groups within the molecule. This guide provides an objective comparison of commonly employed oxidation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Common Oxidation Reagents
The efficacy of various oxidizing agents for the conversion of benzylic alcohols to carbonyl compounds varies significantly in terms of reaction conditions, selectivity for aldehydes over carboxylic acids, and tolerance to different functional groups. Below is a summary of quantitative data for several common reagents.
| Reagent/System | Typical Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Features & Limitations |
| PCC (Pyridinium Chlorochromate) | Primary Benzylic Alcohol | Aldehyde | ~80-95 | 2-4 h | Room Temp | Mild and selective for aldehydes.[1] Toxic chromium reagent; reaction workup can be tedious.[2][3][4][5] |
| PDC (Pyridinium Dichromate) | Primary Benzylic Alcohol | Aldehyde/Carboxylic Acid | Variable | Variable | Room Temp | Less acidic than PCC.[6] In DMF, can oxidize to carboxylic acids.[4] Toxic chromium reagent.[6][7] |
| MnO₂ (Manganese Dioxide) | Benzylic/Allylic Alcohols | Aldehyde/Ketone | 82-96 | 4 h - overnight | 50-55 / RT | Highly selective for benzylic and allylic alcohols.[8][9] Requires activation and often a large excess of reagent.[10][11] |
| Swern Oxidation | Primary/Secondary Alcohols | Aldehyde/Ketone | ~85-99 | 30 min - 1 h | -78 to RT | Mild conditions, high yields.[12] Requires cryogenic temperatures and produces malodorous dimethyl sulfide.[13] |
| TEMPO-based Systems | Primary/Secondary Alcohols | Aldehyde/Carboxylic Acid | ~65-99 | 30 min - 18 h | Room Temp / 60 | Catalytic, uses a co-oxidant (e.g., bleach, O₂).[14][15][16] Can be tuned for aldehyde or carboxylic acid.[16] |
| Dess-Martin Periodinane (DMP) | Primary/Secondary Alcohols | Aldehyde/Ketone | ~90-98 | 1-3 h | Room Temp | Mild, high yielding, and tolerates sensitive functional groups.[17][18] Reagent is expensive and potentially explosive.[19][20] |
| Photochemical Oxidation | Benzylic Alcohols | Aldehyde/Ketone | 14-70 | 24 h | Room Temp | Green method using air/O₂ as the oxidant and a photocatalyst.[21] Yields can be variable.[21] |
Experimental Protocols
Detailed methodologies for key oxidation reactions are provided below to ensure reproducibility and aid in experimental design.
Pyridinium Chlorochromate (PCC) Oxidation
Procedure: To a stirred solution of the benzylic alcohol (1 equivalent) in dichloromethane (DCM), pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of celite or silica gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5] To mitigate the acidity of PCC, buffers like sodium acetate can be added.[5]
Manganese Dioxide (MnO₂) Oxidation
Procedure: Activated manganese dioxide (5-10 equivalents by weight) is added to a solution of the benzylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane, chloroform, or hexane.[22] The suspension is stirred vigorously at room temperature or heated to reflux. The reaction progress is monitored by TLC. Once the starting material is consumed, the MnO₂ is removed by filtration through a celite pad. The filtrate is concentrated, and the resulting crude product is purified by chromatography or distillation. The activity of MnO₂ can vary, and activation by heating is often necessary before use.[10]
Swern Oxidation
Procedure: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.[23] Dimethyl sulfoxide (DMSO) (2.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the benzylic alcohol (1 equivalent) in dichloromethane is then added slowly, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (5 equivalents) is added, and the mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified.[23][24]
TEMPO-Catalyzed Oxidation (Anelli Protocol)
Procedure: To a vigorously stirred biphasic mixture of the benzylic alcohol (1 equivalent) in dichloromethane and a solution of potassium bromide (0.1 equivalents) in water, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 equivalents) is added.[16] The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.25 equivalents) containing sodium bicarbonate (to maintain a pH of ~9) is added dropwise. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with a solution of sodium thiosulfate, brine, and then dried and concentrated to yield the aldehyde.[25]
Dess-Martin Periodinane (DMP) Oxidation
Procedure: To a solution of the benzylic alcohol (1 equivalent) in dichloromethane at room temperature, Dess-Martin periodinane (1.1 equivalents) is added in one portion. The reaction is stirred and monitored by TLC. The reaction is typically complete within 1-3 hours. The reaction mixture is then diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.[19]
Selecting the Right Oxidation Reagent: A Decision-Making Workflow
The choice of an oxidizing agent depends on several factors, including the desired product, the presence of other functional groups, and practical considerations such as reaction scale and safety. The following diagram illustrates a logical workflow for selecting an appropriate reagent.
Caption: A decision tree for selecting an appropriate oxidizing agent for benzylic alcohols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. nanotrun.com [nanotrun.com]
- 9. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 10. reddit.com [reddit.com]
- 11. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 18. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 21. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 22. Manganese Dioxide [commonorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. ijsart.com [ijsart.com]
- 25. pubs.acs.org [pubs.acs.org]
Kinetic Studies of Substitution Reactions at the Benzylic Position: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of nucleophilic substitution reactions at the benzylic position, a fundamental transformation in organic synthesis and crucial for the development of many pharmaceutical agents. The reactivity of benzylic substrates is uniquely positioned between aliphatic and aryl systems, often allowing for facile substitution through both SN1 and SN2 pathways. Understanding the kinetic parameters governing these reactions is paramount for reaction optimization, mechanism elucidation, and the rational design of synthetic routes. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of reaction mechanisms and experimental workflows.
Data Presentation: A Quantitative Comparison
The rate of substitution at the benzylic position is highly sensitive to the electronic nature of substituents on the aromatic ring, the nucleophile, the leaving group, and the solvent system. The following tables summarize kinetic data from various studies to facilitate a comparative analysis.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides
Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 reactions, particularly for benzylic systems capable of forming stabilized carbocations. The data below, for the solvolysis in 20% acetonitrile in water at 25°C, illustrates the profound impact of aromatic substituents on reaction rates. Electron-donating groups dramatically accelerate the reaction by stabilizing the benzylic carbocation intermediate, while electron-withdrawing groups have the opposite effect.[1][2]
| Substituent (X) in X-C₆H₄CH₂Cl | k_solv (s⁻¹) | Relative Rate |
| 4-OCH₃ | 2.2 | 6.9 x 10⁷ |
| 4-CH₃ | 3.1 x 10⁻³ | 9.7 x 10⁴ |
| H | 3.2 x 10⁻⁵ | 1.0 |
| 4-Cl | 1.3 x 10⁻⁵ | 0.41 |
| 3-Cl | 2.1 x 10⁻⁶ | 0.066 |
| 4-NO₂ | 1.8 x 10⁻⁸ | 5.6 x 10⁻⁴ |
| 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ | 3.4 x 10⁻⁴ |
Table 2: Second-Order Rate Constants for SN2 Reactions of Benzylic Substrates
SN2 reactions at the benzylic position are favored by strong nucleophiles and polar aprotic solvents. The data below compares the second-order rate constants for the reaction of benzyl chloride and a related fulvene derivative with potassium iodide in acetone, highlighting the influence of the substrate structure.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Benzyl Chloride | KI | Acetone | ~23 | 1.5 x 10⁻³ |
| 6-(Chloromethyl)-6-methylfulvene | KI | Acetone | ~23 | 4.5 x 10⁻² |
Data from J. Org. Chem. 2014, 79, 14, 6553–6561.[3][4] The significantly faster rate for the fulvene derivative, approximately 30 times that of benzyl chloride, demonstrates the activating effect of the fulvenyl group in SN2 reactions.[4]
Table 3: Activation Parameters for Solvolysis of Substituted Benzyl Chlorides
Activation parameters provide deeper insight into the transition state of a reaction. The table below presents the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the solvolysis of substituted benzyl chlorides in water. The large negative entropies of activation are consistent with a more ordered transition state, which can be indicative of significant solvent participation.
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 4-CH₃ | 18.5 | -10.9 |
| H | 20.2 | -11.4 |
| 4-Cl | 20.8 | -11.2 |
| 3-Cl | 22.1 | -11.0 |
| 4-NO₂ | 25.1 | -9.9 |
Note: Activation parameters can vary significantly with the solvent system.[5]
Experimental Protocols
Accurate determination of kinetic parameters requires carefully designed and executed experiments. Below are detailed methodologies for common techniques used in the kinetic study of benzylic substitution reactions.
Protocol 1: Kinetic Analysis by UV-Visible Spectroscopy
This method is suitable when the reactant or product has a distinct UV-Vis absorbance that changes as the reaction progresses.
Objective: To determine the rate constant of a substitution reaction by monitoring the change in absorbance over time.
Materials:
-
Benzylic substrate (e.g., a substituted benzyl chloride)
-
Nucleophile solution (e.g., sodium hydroxide in a suitable solvent)
-
Solvent (e.g., aqueous ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the benzylic substrate and the nucleophile of known concentrations in the chosen solvent.
-
Wavelength Selection: Record the UV-Vis spectrum of the starting material and the expected product to identify a wavelength (λ_max) where there is a significant change in absorbance during the reaction.
-
Kinetic Run: a. Equilibrate the spectrophotometer's cell holder to the desired reaction temperature. b. Pipette a known volume of the benzylic substrate solution into a quartz cuvette and place it in the cell holder. c. To initiate the reaction, rapidly add a known volume of the pre-thermostatted nucleophile solution to the cuvette, quickly mix by inverting the cuvette (covered with parafilm), and immediately start recording the absorbance at λ_max as a function of time. d. Continue data collection until the absorbance reading is stable, indicating the reaction is complete.
-
Data Analysis: a. For a pseudo-first-order reaction (where the nucleophile is in large excess), plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of the resulting straight line is -k_obs. b. The second-order rate constant (k) can be calculated from k_obs = k[Nucleophile]. c. For a second-order reaction with comparable reactant concentrations, plot 1/(A_t - A_∞) versus time. The slope will be proportional to the rate constant.
Protocol 2: Kinetic Analysis by Conductometry
This technique is applicable when the reaction produces or consumes ions, leading to a change in the electrical conductivity of the solution. The solvolysis of a benzyl halide, for instance, generates a halide ion and a proton (after reaction of the carbocation with water), increasing conductivity.
Objective: To determine the rate constant of a solvolysis reaction by monitoring the change in conductivity over time.
Materials:
-
Benzylic halide
-
Solvent (e.g., aqueous acetone, ethanol)
-
Conductivity meter with a probe
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Instrument Calibration: Calibrate the conductivity meter using standard solutions.
-
Reaction Setup: a. Place a known volume of the solvent in the thermostatted reaction vessel and allow it to reach thermal equilibrium. b. Immerse the conductivity probe in the solvent and start the magnetic stirrer.
-
Kinetic Run: a. Initiate the reaction by injecting a small, known amount of the benzylic halide into the solvent. b. Immediately start recording the conductivity of the solution at regular time intervals until the reading remains constant.
-
Data Analysis: a. The rate constant (k) can be determined by plotting ln[(G_∞ - G_t)/(G_∞ - G₀)] versus time, where G₀, G_t, and G_∞ are the conductivities at time zero, time t, and infinite time, respectively. The slope of this line is -k.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a typical experimental workflow for kinetic studies of benzylic substitution reactions.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of analytical methods for halophenol quantification
Halophenols, a class of compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, are of significant environmental and industrial concern due to their toxicity and persistence.[1][2][3] Accurate quantification of these compounds in various matrices, such as water and soil, is crucial for monitoring, risk assessment, and regulatory compliance. This guide provides a comparative analysis of common analytical methods used for halophenol quantification, offering researchers and drug development professionals a comprehensive overview of available techniques, their performance metrics, and detailed experimental protocols.
Sample Preparation: The Foundation for Accurate Analysis
The journey from a raw environmental or biological sample to a quantifiable result begins with meticulous sample preparation. The primary goals are to isolate and concentrate the target halophenols from the sample matrix and remove interfering substances.[4][5] The choice of technique depends on the sample matrix, the specific halophenols of interest, and the subsequent analytical method.
Common Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[6][7] Adjusting the pH of the aqueous sample is critical for efficient extraction of acidic phenols.[6][8]
-
Solid-Phase Extraction (SPE): A widely used technique that offers high recovery and cleaner extracts compared to LLE, while using smaller volumes of organic solvents.[3][4][5][9] The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analytes.[9] The analytes are then eluted with a small volume of an appropriate solvent.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace).[10][11][12] Analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph.[10]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution.[5][13] This large surface area allows for very fast extraction of analytes into the fine droplets of the extraction solvent.[5]
Caption: General workflow for halophenol analysis.
Chromatographic Separation and Detection
Following sample preparation, chromatographic techniques are employed to separate the individual halophenol compounds, which are then detected and quantified. The two primary methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[14][15]
Gas Chromatography (GC)
GC is highly effective for analyzing volatile and semi-volatile compounds.[15][16] Due to the polar nature and low volatility of halophenols, a derivatization step is often required to convert them into more volatile and less polar forms, improving their chromatographic behavior.[17][18][19]
-
Derivatization: Acetylation with acetic anhydride is a common and straightforward technique.[10][17][20] This process replaces the active hydrogen on the phenolic hydroxyl group with an acetyl group, increasing volatility and thermal stability.[18] Silylation is another prevalent method that replaces active hydrogens with a trimethylsilyl (TMS) group, making the derivatives more volatile and thermally stable.[18][21]
-
Detectors:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of halophenols.[10][17]
-
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of fragmented ions, offering high selectivity and structural information.[6][15] GC-MS is a gold standard for confirming the identity of unknown volatile compounds.[22]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for a wide range of compounds, including non-volatile and thermally labile substances, often without the need for derivatization.[15][23]
-
Detectors:
-
Photodiode Array (PDA) or UV-Vis: Detects compounds based on their light absorption.[2][22] It is a robust and common detector for HPLC.
-
Tandem Mass Spectrometry (MS/MS): HPLC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for analyzing complex samples at very low concentrations.[1][24][25]
-
Caption: Analytical pathways for halophenol quantification.
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key parameters. The table below summarizes typical performance data for various halophenol quantification methods, compiled from published studies. Note that values can vary significantly based on the specific analyte, sample matrix, and instrumentation.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity Range (µg/L) | LOD (ng/L) | Recovery (%) | Reference |
| HS-SPME-GC-ECD | Chlorophenols | River/Estuarine Water | - | 12 - 122 | - | [10] |
| DLLME-GC-ECD | Chlorophenols | Water | 0.02 - 400 | 10 - 2000 | 83.3 - 104.7 | [13] |
| LLE-GC-MS | Chlorophenols | Water | - | - | 73.4 - 94.9 | [6] |
| SPME-LC-ED | 19 Chlorophenols | Drinking Water | Three to four orders of magnitude | 3 - 8 | - | [11] |
| SPE-HPLC-MS/MS | Bromophenols | River/Seawater | - | 100 - 21900 | 64 - 100 | [24][25] |
| SPE-UHPLC-PDA | Chlorophenols | Tap Water | R² > 0.999 | 1000 - 500000 (LOQ) | - | [2] |
| LLLME-HPLC-UV | Chlorophenols | Environmental Water | 10 - 2000 | 5000 - 10000 | - | [26] |
| HPLC-DAD | Bromophenols | Red Algae Extract | R² ≥ 0.999 | < 40000 | 95.2 - 104.9 | [27] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SPME: Solid-Phase Microextraction; DLLME: Dispersive Liquid-Liquid Microextraction; LLLME: Liquid-Liquid-Liquid Microextraction; GC: Gas Chromatography; HPLC: High-Performance Liquid Chromatography; ECD: Electron Capture Detection; MS: Mass Spectrometry; ED: Electrochemical Detection; PDA: Photodiode Array; DAD: Diode Array Detection.
Detailed Experimental Protocols
This section provides a representative protocol for the analysis of chlorophenols in water using Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS), synthesized from common laboratory practices.[2][6][10]
Objective: To quantify a range of chlorophenols in a water sample.
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Reagents & Materials:
-
Procedure:
-
Sample Collection & Preservation: Collect water samples. Acidify to pH < 2 with HCl to prevent degradation.[2][24]
-
Cartridge Conditioning: Sequentially wash the SPE cartridge with 6 mL of methanol, followed by 6 mL of acidified deionized water (pH < 2).[2] Do not allow the cartridge to dry out.
-
Sample Loading: Pass 100-500 mL of the acidified water sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle vacuum or by passing nitrogen gas through it for 10-20 minutes to remove residual water.
-
Elution: Elute the retained chlorophenols from the cartridge by passing 2-5 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture) through it.[2][3] Collect the eluate.
-
Concentration: Concentrate the eluate to a final volume of approximately 0.5-1 mL under a gentle stream of nitrogen.[6]
-
B. Derivatization: Acetylation
-
Reagents & Materials:
-
Procedure:
-
To the concentrated sample extract, add 1-2 mL of potassium carbonate solution and 50-100 µL of acetic anhydride.[6][10]
-
Vortex the mixture for 1-2 minutes to ensure complete reaction.
-
Add 1-2 mL of hexane and vortex again to extract the acetylated derivatives into the organic layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
C. Instrumental Analysis: GC-MS
-
Instrumentation & Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.[6]
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30m x 0.25mm i.d., 0.25µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow or pressure.[6]
-
Injection: 1 µL in splitless mode.[6]
-
Injector Temperature: 280°C.[6]
-
Oven Temperature Program: Example: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-550 or Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, targeting specific ions for each chlorophenol derivative.
-
Conclusion
The selection of an appropriate analytical method for halophenol quantification is a critical decision that depends on the specific research or monitoring objectives.
-
GC-based methods , particularly with ECD or MS detectors, offer excellent sensitivity and selectivity for a wide range of halophenols, although they typically require a derivatization step.[10][17]
-
HPLC-based methods , especially when coupled with MS/MS, provide high sensitivity and are suitable for less volatile or thermally unstable halophenols without derivatization.[1][25]
For routine monitoring requiring high throughput and low detection limits, automated SPE coupled with either GC-MS (for volatile congeners) or LC-MS/MS (for a broader range) represents the state-of-the-art. For simpler matrices or higher concentrations, methods like HPLC-UV can provide a cost-effective and robust solution.[2][26] This guide provides the foundational data and protocols to assist researchers in making an informed choice for their specific analytical challenges.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. s4science.at [s4science.at]
- 3. tsijournals.com [tsijournals.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Chlorophenols in Water Samples with Liquid-Liquid Extraction and Derivation Followed by GC-MS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Solid Phase Extraction (SPE) Columns & Cartridges | Phenomenex [phenomenex.com]
- 10. A headspace SPME-GC-ECD method suitable for determination of chlorophenols in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 16. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 17. uotechnology.edu.iq [uotechnology.edu.iq]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 25. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for purity assessment. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate methodology and in the cross-validation of results. Employing orthogonal methods, such as HPLC and GC-MS, provides a more comprehensive purity profile and increases confidence in analytical data.[1]
Methodology Comparison
The fundamental difference between HPLC and GC-MS lies in their separation principles. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for non-volatile or thermally sensitive compounds.[2][3][4] In contrast, GC-MS is suited for volatile and thermally stable analytes, separating them based on their volatility after partitioning between a gaseous mobile phase and a stationary phase.[2][3][4]
The choice between these techniques often depends on the physicochemical properties of the analyte and its potential impurities.[2] For instance, HPLC is the gold standard for the analysis of active pharmaceutical ingredients (APIs) and their non-volatile impurities, while GC-MS excels in the detection of residual solvents and other volatile impurities.[2][5]
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of HPLC and GC-MS for purity analysis, providing a clear comparison for researchers.
| Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broad; ideal for non-volatile, polar, and thermally labile compounds.[2][6] | Suited for volatile and semi-volatile compounds that are thermally stable.[2][7] |
| Sample Derivatization | Generally not required.[8] | Often mandatory for non-volatile or polar compounds to increase volatility.[8][9] |
| Selectivity | Good; based on retention time and UV-Vis spectra. Can be enhanced with an MS detector (LC-MS).[10] | Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.[10] |
| Sensitivity | Good with UV-Vis detectors; can be very high with an MS detector.[10] | Very high, especially in Selected Ion Monitoring (SIM) mode.[10] |
| Impurity Identification | Tentative identification by UV spectrum and retention time; definitive identification requires an MS detector.[10] | High-confidence identification through mass spectral library matching.[10] |
| Analysis Time | Typically 15-60 minutes per sample.[6][10] | Typically a few minutes to 30 minutes per sample.[6][10] |
| Instrumentation Cost | Moderate to high.[8] | High.[8] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following are generalized methodologies for purity analysis using HPLC and GC-MS.
This protocol is a general guideline for the purity determination of a non-volatile drug substance.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD).[10]
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer, pH adjusted)[11]
-
Reference standard of the main compound
-
Test sample
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of the buffer and acetonitrile. The specific composition will depend on the analyte.[11]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Column Temperature: e.g., 30 °C.[12]
-
Detection: DAD monitoring at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[10]
-
Injection Volume: e.g., 10 µL.[12]
-
-
Sample Preparation:
-
Data Analysis:
This protocol is a general guideline for the purity determination of a volatile compound or for identifying volatile impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.[10]
-
-
Chemicals and Reagents:
-
Chromatographic and Spectrometric Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Inlet Temperature: e.g., 280°C.[10]
-
Injection Mode: Split or splitless, depending on the concentration.[10]
-
Injection Volume: e.g., 1 µL.[10]
-
Oven Temperature Program: A temperature gradient is typically used, for example, an initial temperature of 100°C held for 1 minute, then ramped at 15°C/min to 300°C and held for 5 minutes.[10]
-
MS Transfer Line Temperature: e.g., 290°C.[10]
-
Ion Source Temperature: e.g., 230°C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Acquisition Mode: Full Scan (e.g., mass range 50 - 500 amu).[10]
-
-
Sample Preparation:
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the cross-validation of HPLC and GC-MS purity results.
Caption: Workflow for cross-validating HPLC and GC-MS purity results.
Caption: Logical relationship for selecting HPLC or GC-MS based on analyte properties.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. smithers.com [smithers.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Safety Operating Guide
Personal protective equipment for handling (2-Bromo-3-iodophenyl)methanol
Essential Safety and Handling Guide for (2-Bromo-3-iodophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar halogenated aromatic compounds. Strict adherence to these guidelines is essential to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, it should be handled as a hazardous substance. Based on analogous compounds, it is anticipated to be an irritant to the skin, eyes, and respiratory system.[1][2] A comprehensive PPE protocol is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[3][4] Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant, fully buttoned, long-sleeved lab coat is required to prevent skin exposure.[5] |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | Required when working outside a certified chemical fume hood or if ventilation is inadequate. A formal respiratory protection program, including fit-testing, is necessary for respirator use.[3][5] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Experimental Workflow for Safe Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is fully operational.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in Table 1.
-
Ensure a spill kit is readily accessible.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store in a designated flammable liquids cabinet.[5]
-
Emergency Procedures: Spill and Exposure
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][5] |
| Inhalation | Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4] |
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill with chemical spill pillows or pads. Use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels for initial absorption.
-
Collect and Package Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Label and Store for Disposal: Seal the waste container and label it as "Hazardous Waste" with the full chemical name "this compound" and the associated hazards (e.g., Irritant, Halogenated Organic Compound). Store in a designated waste collection area for disposal by EHS.
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. Do not dispose of this chemical down the drain.[1] All chemical waste must be collected in a properly labeled, sealed container and disposed of through the institution's EHS-approved hazardous waste program.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
